molecular formula C8H7ClN4 B1416195 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine CAS No. 1015845-71-2

4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine

Cat. No.: B1416195
CAS No.: 1015845-71-2
M. Wt: 194.62 g/mol
InChI Key: FMSZLROESHSQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-3-12-13(4-6)8-2-7(9)10-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSZLROESHSQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651068
Record name 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-71-2
Record name 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the synthetic pathway, reaction mechanism, and experimental protocols.

Introduction and Significance

The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules, including several approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When functionalized with a pyrazole moiety, the resulting pyrazolyl-pyrimidine core often exhibits enhanced biological activity, targeting a range of enzymes and receptors. This compound serves as a versatile building block, allowing for further chemical modifications at the chloro-position to generate libraries of novel compounds for drug discovery programs.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a chlorine atom from an electron-deficient aromatic ring by a nucleophile, in this case, the 4-methylpyrazole.

Mechanistic Insights

The SNAr reaction on dichloropyrimidines is a well-established and powerful tool in heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two electron-withdrawing chlorine atoms, makes it highly susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The regioselectivity of the substitution is a critical aspect of this synthesis. In the case of 4,6-dichloropyrimidine, nucleophilic attack is favored at the C4 and C6 positions over the C2 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 position. The nitrogen atoms of the pyrimidine ring effectively delocalize the negative charge through resonance.

Experimental Section

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidine≥98%Commercially Available
4-Methylpyrazole≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Detailed Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq), 4-methylpyrazole (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.2-0.5 M with respect to the 4,6-dichloropyrimidine.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data (Expected)
  • Appearance: White to off-white solid.

  • Yield: 75-90%.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.85 (s, 1H, pyrimidine-H2), 8.20 (s, 1H, pyrazole-H5), 7.85 (s, 1H, pyrazole-H3), 7.30 (s, 1H, pyrimidine-H5), 2.20 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5, 161.0, 158.0, 145.0, 130.0, 115.0, 110.0, 10.0.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₈H₇ClN₄ [M+H]⁺: 195.04; found: 195.0.

Visualizing the Synthesis

To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Reaction Pathway

G cluster_reactants Reactants cluster_product Product 4_6_dichloropyrimidine 4,6-Dichloropyrimidine product This compound 4_6_dichloropyrimidine->product K₂CO₃, DMF 80-100 °C 4_methylpyrazole 4-Methylpyrazole 4_methylpyrazole->product

Caption: Overall reaction for the synthesis of the target compound.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification start Start mix Mix Reactants: 4,6-Dichloropyrimidine, 4-Methylpyrazole, K₂CO₃ in DMF start->mix end End heat Heat to 80-100 °C mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • 4,6-Dichloropyrimidine: This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and should be handled in a well-ventilated fume hood.

  • Potassium Carbonate: While generally safe, it is a mild irritant. Avoid inhalation of dust.

  • The reaction should be performed in a well-ventilated fume hood at all times.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for producing this valuable building block. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can reliably synthesize this compound in high yield and purity, paving the way for the development of novel therapeutic agents.

An In-Depth Technical Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, explores its synthetic utility, outlines key reaction protocols, and discusses its role as a privileged scaffold in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile building block in their synthetic strategies.

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This structural motif is considered a "privileged scaffold" because it is capable of binding to a wide range of biological targets with high affinity.[1][2] Its resemblance to endogenous purines allows it to interact with various enzymes, particularly kinases, making it a cornerstone in the design of targeted inhibitors for oncology, inflammation, and other therapeutic areas.[1][3][4] The chloro-substituent at the C4 position of the pyrimidine ring serves as a versatile synthetic handle, enabling facile derivatization through nucleophilic aromatic substitution, thereby providing access to diverse chemical libraries for drug screening.

Chemical Identity and Core Properties

Precise identification and understanding of core properties are fundamental for the successful application of any chemical reagent. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1015845-71-2[5][6]
Molecular Formula C₈H₇ClN₄N/A
Molecular Weight 194.62 g/mol N/A
Appearance Solid (form may vary by supplier)[7]
Purity Typically ≥95% (commercial grade)N/A
Storage Store in a freezer under -20°C, sealed in a dry environment.[5]
SMILES CC1=CN(N=C1)C2=CC(=NC=N2)ClN/A
InChI Key N/A (Specific key not available in searches)N/A

Reactivity and Synthetic Landscape

The chemical behavior of this compound is dominated by the reactivity of the chloropyrimidine core.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly at the halogenated C4 position. The chlorine atom is an excellent leaving group, facilitating SNAr reactions with a wide array of nucleophiles.

This reactivity is the cornerstone of its utility. The causal mechanism involves the addition of a nucleophile to the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[8]

Representative Synthesis

While a specific, published synthesis for this compound was not detailed in the provided search results, a general and analogous pathway can be inferred from the synthesis of related pyrazolopyrimidines. A common strategy involves the condensation of a pyrazole-containing precursor with a pyrimidine precursor, followed by chlorination.

For instance, a plausible route could start from 4,6-dichloropyrimidine and 4-methyl-1H-pyrazole. The nucleophilic nitrogen of the pyrazole can displace one of the chlorine atoms on the pyrimidine ring under basic conditions. The selectivity for mono-substitution can be controlled by stoichiometry and reaction conditions.

Conceptual synthetic route for the target compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The pyrazolopyrimidine scaffold is a validated pharmacophore in numerous approved drugs and clinical candidates. Its structural rigidity and ability to form key hydrogen bond interactions with the hinge region of kinase active sites make it an ideal starting point for designing potent and selective inhibitors.[1]

Derivatives of 4-Chloro-6-(pyrazol-1-yl)pyrimidine are instrumental in probing the structure-activity relationships (SAR) of various kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): Implicated in cell cycle regulation, making them prime targets in oncology.[1][2]

  • Src and Abl Tyrosine Kinases: Key drivers in certain leukemias and solid tumors.

  • FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia (AML).[1]

The versatility of the C4-chloro position allows medicinal chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME).

Medicinal_Chemistry_Applications cluster_derivatives SₙAr Derivatization (R-Nu) cluster_targets Therapeutic Targets Core This compound (Scaffold) Amine R-NH₂ Core->Amine Nucleophilic Substitution Alcohol R-OH Core->Alcohol Thiol R-SH Core->Thiol CDK CDK Inhibitors Amine->CDK Src Src/Abl Inhibitors Amine->Src FLT3 FLT3 Inhibitors Amine->FLT3 Other Other Kinases Amine->Other

Role as a versatile scaffold in medicinal chemistry.

Experimental Protocol: Nucleophilic Substitution with an Amine

This section provides a representative, self-validating protocol for the reaction of this compound with a generic primary amine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane

  • Reaction vessel, magnetic stirrer, heating mantle/oil bath, condenser

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Rotary evaporator, separation funnel, standard glassware

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

  • Reagent Addition:

    • Dissolve the starting material in the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).

    • Add the primary amine (1.1 eq) to the solution.

    • Add the base (DIPEA, 2.0 eq).

    • Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base, preventing it from competing with the primary amine nucleophile.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical optimization.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be more polar than the starting material.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. TLC is a rapid, essential technique to confirm the consumption of starting material and the formation of the product, preventing over-running or premature quenching of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the DMF solvent and inorganic salts. The brine wash removes residual water from the organic phase.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.[9][10]

    • Rationale: Chromatography separates the desired product from unreacted starting materials and by-products. Spectroscopic analysis provides unequivocal proof of the molecular structure and assesses purity, which is a critical, self-validating step.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Add Reagents (Substrate, Amine, Base, Solvent) Setup->Addition Heat 3. Heat & Monitor (80-120°C, TLC Analysis) Addition->Heat Workup 4. Aqueous Work-up (Quench, Extract, Dry) Heat->Workup Reaction Complete Purify 5. Purification (Flash Chromatography) Workup->Purify Analyze 6. Analysis (NMR, LC-MS) Purify->Analyze

Workflow for a typical SNAr reaction.

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions must be observed.

  • Hazard Classification: While specific data for this exact compound is limited, analogous chloropyrimidines are often classified as irritants. Assume the compound may cause skin and serious eye irritation.[11]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer (-20°C) is recommended.[5]

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant applications in drug discovery and medicinal chemistry. Its robust reactivity, centered on the SNAr-susceptible C4-chloro position, provides a reliable platform for generating diverse molecular libraries. The inherent biological relevance of the pyrazolopyrimidine scaffold, particularly as a kinase hinge-binding motif, ensures its continued importance in the development of next-generation targeted therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to incorporate this powerful building block into their research.

References

An In-depth Technical Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS No. 1015845-71-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical insights into its synthesis, properties, and applications in the development of novel therapeutics.

Introduction and Significance

This compound is a disubstituted pyrimidine featuring a reactive chlorine atom and a 4-methylpyrazole moiety. This unique combination of a nucleophilic substitution-prone site and a biologically relevant pyrazole ring makes it a valuable building block in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies. The pyrazole and pyrimidine scaffolds are prevalent in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and antimicrobial.[1] The strategic placement of the chloro group at the 4-position of the pyrimidine ring renders it susceptible to displacement by various nucleophiles, allowing for the facile introduction of diverse functionalities and the exploration of broad chemical space in drug discovery programs.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be reliably inferred from its structure and data on analogous compounds.

PropertyPredicted Value/InformationSource/Justification
CAS Number 1015845-71-2Chemical Abstracts Service
Molecular Formula C₈H₇ClN₄---
Molecular Weight 194.62 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on similar pyrazolyl-pyrimidines[2][3]
Solubility Poor aqueous solubility; soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)A common characteristic of planar, heterocyclic compounds[4]
Purity Commercially available up to 95%Supplier Information

Synthesis of this compound

The synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the reaction of a di-chlorinated pyrimidine with 4-methylpyrazole. The greater reactivity of the chlorine atom at the 4-position of 4,6-dichloropyrimidine allows for a selective monosubstitution.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 4,6-dihydroxypyrimidine.

Synthesis_Workflow 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine  POCl₃ or SOCl₂   Target_Compound This compound 4,6-Dichloropyrimidine->Target_Compound  4-Methylpyrazole, Base  

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of related pyrazolyl-pyrimidines.[5]

Step 1: Synthesis of 4,6-Dichloropyrimidine

  • To a flask charged with 4,6-dihydroxypyrimidine, add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be used in the next step without further purification or purified by distillation or chromatography.

Step 2: Synthesis of this compound

  • In a reaction vessel, dissolve 4,6-dichloropyrimidine (1.0 equivalent) and 4-methylpyrazole (1.0-1.2 equivalents) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic and Analytical Characterization

While a publicly available, comprehensive dataset is limited, the following are the expected spectroscopic signatures based on the compound's structure and data from analogous molecules.

  • ¹H NMR:

    • A singlet for the methyl group on the pyrazole ring (around δ 2.1-2.3 ppm).

    • Singlets for the two protons on the pyrazole ring (around δ 7.5-8.5 ppm).

    • A singlet for the proton at the 2-position of the pyrimidine ring (around δ 8.5-9.0 ppm).

    • A singlet for the proton at the 5-position of the pyrimidine ring (around δ 7.0-7.5 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (around δ 10-15 ppm).

    • Signals for the carbon atoms of the pyrazole and pyrimidine rings in the aromatic region (approximately δ 110-165 ppm).

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for C-H stretching of the aromatic rings and the methyl group.

    • Peaks corresponding to C=N and C=C stretching vibrations of the heterocyclic rings.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry stems from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular diversity from this scaffold.

Reactivity_Diagram Target_Compound This compound Amine_Product 4-Amino-substituted Product Target_Compound->Amine_Product  R₂NH, Base   Ether_Product 4-Alkoxy-substituted Product Target_Compound->Ether_Product  ROH, Base   Thioether_Product 4-Thioether-substituted Product Target_Compound->Thioether_Product  RSH, Base  

Caption: Key SNAr reactions of the title compound.

This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of substituents at the 4-position of the pyrimidine ring.

Role as a Key Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly those with demonstrated or potential therapeutic applications. For instance, it serves as a building block for compounds that are being investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The pyrazolyl-pyrimidine core is a well-established scaffold for kinase inhibitors, and the ability to easily modify the 4-position is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Health Hazards: Based on related chloro- and pyrimidine-containing compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Fire and Reactivity: The compound is likely a combustible solid. It is expected to be stable under normal conditions but may be incompatible with strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the versatile reactivity of its chloro-substituent provide a reliable platform for the development of novel heterocyclic compounds. The pyrazolyl-pyrimidine core is a privileged scaffold in numerous therapeutic areas, and this particular intermediate offers a direct route to a wide array of derivatives for biological screening and lead optimization. As the quest for new and more effective targeted therapies continues, the utility of such well-designed chemical intermediates will undoubtedly remain high.

References

A Comprehensive Technical Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolopyrimidine scaffold is a well-established pharmacophore, and this particular derivative offers a unique combination of reactive sites and structural motifs that make it a valuable building block in the design of novel therapeutics. This document covers the fundamental physicochemical properties, outlines a representative synthetic protocol, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction: The Significance of the Pyrazolopyrimidine Core

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine scaffold, a privileged structure in medicinal chemistry. This bicyclic aromatic system is found in numerous biologically active molecules and approved drugs. The arrangement of nitrogen atoms in the scaffold allows for a variety of hydrogen bonding interactions, while the overall planar structure facilitates binding to the active sites of many enzymes. Pyrazolopyrimidine derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and antibacterials, underscoring the versatility of this chemical class. This compound is a key intermediate, offering a reactive chlorine atom that can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₄[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 1015845-71-2[1]
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from general properties of heterocyclic compounds

Synthesis and Mechanistic Insights

Representative Synthetic Protocol:

A potential two-step synthesis is outlined below, starting from the commercially available 5-amino-4-cyanopyrazole.

Step 1: Cyclization to form the Pyrazolopyrimidine Core

The initial step involves the condensation of a 5-aminopyrazole derivative with a suitable cyclizing agent to form the pyrimidinone ring.

  • Reactants: 3-amino-4-methyl-1H-pyrazole-5-carbonitrile and formamide.

  • Procedure:

    • A mixture of 3-amino-4-methyl-1H-pyrazole-5-carbonitrile and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

    • The crude product, 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one, is purified by recrystallization from a suitable solvent like ethanol.

  • Causality: Formamide serves as both a reactant and a solvent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring. The high temperature is required to drive the condensation and cyclization reaction.

Step 2: Chlorination of the Pyrazolopyrimidinone

The hydroxyl group on the pyrimidinone ring is then converted to a chlorine atom using a standard chlorinating agent.

  • Reactants: 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one and phosphorus oxychloride (POCl₃).

  • Procedure:

    • The pyrazolopyrimidinone from Step 1 is suspended in an excess of phosphorus oxychloride.

    • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

    • The mixture is heated at reflux for several hours until the reaction is complete, as indicated by TLC.

    • The excess POCl₃ is carefully removed under reduced pressure.

    • The residue is cautiously quenched by pouring it onto crushed ice with stirring.

    • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • The solid product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography if necessary.

  • Causality: Phosphorus oxychloride is a powerful chlorinating agent that effectively replaces the hydroxyl group of the pyrimidinone with a chlorine atom, yielding the desired activated intermediate for further derivatization.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 3-amino-4-methyl-1H-pyrazole-5-carbonitrile + Formamide process1 Reflux (150-180°C) start->process1 product1 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one process1->product1 process2 Reflux with POCl₃ product1->process2 product2 This compound process2->product2

Caption: A representative two-step synthesis workflow for this compound.

Applications in Drug Discovery

The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors. The chloro-substituent at the 4-position of the pyrimidine ring in this compound makes it an ideal starting point for the synthesis of libraries of potential drug candidates.

Kinase Inhibitors

Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyrimidine core can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

  • Potential Targets: Derivatives of pyrazolopyrimidines have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle, and tyrosine kinases such as Breast Tumor Kinase (BRK/PTK6).[2]

  • Mechanism of Action: By undergoing nucleophilic aromatic substitution at the C4 position, a variety of amine-containing fragments can be introduced. These fragments can then form key interactions, such as hydrogen bonds, with the hinge region of the kinase, a critical determinant of binding affinity and selectivity. The 4-methyl-pyrazole moiety can also contribute to binding by occupying a hydrophobic pocket within the active site.

Kinase_Inhibition_Pathway cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_outcome Therapeutic Outcome start This compound process Nucleophilic Aromatic Substitution (with various amines R-NH₂) start->process library Library of Pyrazolopyrimidine Derivatives process->library screening Kinase Activity Assays library->screening hit Identification of 'Hit' Compounds screening->hit inhibition Inhibition of Kinase Activity hit->inhibition outcome Downregulation of Cell Signaling Pathways (e.g., Proliferation, Survival) inhibition->outcome

Caption: Logical workflow for the use of this compound in kinase inhibitor discovery.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the pyrazolopyrimidine scaffold has been explored for a variety of other therapeutic applications. The versatility of the chemistry allows for the generation of compounds with diverse pharmacological profiles.

  • Antibacterial Agents: Some pyrazolopyrimidine derivatives have demonstrated antibacterial activity, suggesting that this scaffold could be a starting point for the development of new antibiotics.

  • Anti-inflammatory Agents: The inhibition of certain inflammatory pathways has also been reported for compounds containing the pyrazolopyrimidine core.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques. While specific spectral data is not publicly available, the expected results can be predicted based on the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrazole rings, as well as a singlet for the methyl group.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the heterocyclic rings and the methyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound.

Conclusion and Future Directions

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its straightforward synthesis and the reactivity of the chloro substituent make it an attractive starting material for the creation of diverse chemical libraries. The proven track record of the pyrazolopyrimidine scaffold in producing clinically relevant molecules, particularly kinase inhibitors, suggests that this compound will continue to be of significant interest to researchers. Future work will likely focus on the synthesis and biological evaluation of novel derivatives in a variety of therapeutic areas, further expanding the utility of this important heterocyclic compound.

References

An In-depth Technical Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its chemical identity, synthesis, reactivity, and, most critically, its role as a pivotal intermediate in the development of targeted therapies, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile chemical scaffold.

Introduction: The Pyrazolopyrimidine Scaffold in Medicinal Chemistry

The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. This is largely due to its structural resemblance to purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This mimicry allows pyrazolopyrimidine derivatives to function as competitive inhibitors for enzymes that bind purine-based substrates, most notably protein kinases.

The subject of this guide, this compound, represents a strategically functionalized pyrazolopyrimidine. The chlorine atom at the 4-position of the pyrimidine ring serves as a versatile synthetic handle, enabling the introduction of various substituents through nucleophilic substitution reactions. The 4-methyl-1H-pyrazol-1-yl moiety at the 6-position contributes to the molecule's overall physicochemical properties and can engage in specific interactions within the binding sites of target proteins.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 1015845-71-2

  • Molecular Formula: C₈H₇ClN₄

  • Molecular Weight: 194.62 g/mol

A summary of the key physicochemical properties is presented in Table 1.

PropertyValue
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.
Purity Typically >98% (as supplied by commercial vendors)

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction between 4,6-dichloropyrimidine and 4-methyl-1H-pyrazole.

General Reaction Scheme

Synthesis reactant1 4,6-Dichloropyrimidine product This compound reactant1->product Base, Solvent, Heat reactant2 4-Methyl-1H-pyrazole reactant2->product Workflow A This compound C Kinase Inhibitor Scaffold A->C Nucleophilic Substitution B Nucleophile (e.g., Amine) B->C D Final Drug Candidate C->D Further Functionalization (Optional)

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of the heterocyclic compound 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine . This molecule is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its strategic importance lies in the reactive chloropyrimidine core, which allows for diverse functionalization, and the pyrazole moiety, a common pharmacophore. This document synthesizes information on its synthesis, spectroscopic characterization, structural features, and reactivity, offering field-proven insights for its application in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazolyl-Pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates a privileged scaffold in modern drug discovery. Pyrimidine is a cornerstone of nucleic acids and a frequent component in FDA-approved drugs.[1] Pyrazoles are also prominent five-membered aromatic heterocycles known for a wide array of biological activities.[2] The combination, as seen in this compound, offers a rigid, planar framework amenable to precise chemical modifications.[3]

This particular molecule is of significant interest due to the presence of a chlorine atom at the 4-position of the pyrimidine ring. This halogen acts as a versatile leaving group, making the compound an excellent intermediate for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to the construction of libraries of compounds for screening and lead optimization.[1][4] Notably, the pyrazolyl-pyrimidine core is a key feature in a number of potent kinase inhibitors, including those targeting Aurora kinases, which are crucial regulators of mitosis and are often dysregulated in cancer.[3][5][6]

Molecular Structure and Physicochemical Properties

The core structure consists of a pyrimidine ring substituted at the 6-position with a 4-methyl-1H-pyrazol-1-yl group and at the 4-position with a chlorine atom.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C8H7ClN4[7]
Molecular Weight 194.62 g/mol [7]
CAS Number 1015845-71-2[2]
Appearance Expected to be a solid[8]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis logically starts from the commercially available and inexpensive 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a regioselective, stepwise substitution.

G dichloropyrimidine 4,6-Dichloropyrimidine intermediate 4-Chloro-6-(4-methyl- 1H-pyrazol-1-yl)pyrimidine (Target Molecule) dichloropyrimidine->intermediate 1. 4-Methylpyrazole, Base (e.g., K2CO3) Solvent (e.g., DMF) Regioselective SNAr methylpyrazole 4-Methylpyrazole nucleophile Nucleophile (e.g., R-NH2) final_product Final Product intermediate->final_product 2. Nucleophilic Substitution (SNAr or Cross-Coupling)

Caption: Proposed synthetic workflow for the target compound and its subsequent use.

Experimental Protocol (Proposed)

This protocol is based on analogous syntheses of related pyrazolyl-pyrimidines.[1]

  • Step 1: Synthesis of this compound

    • To a solution of 4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add 4-methylpyrazole (1.0-1.2 eq).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as a scavenger for the HCl byproduct.

    • The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

    • Purification is achieved via column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the organic substrates and the inorganic base, facilitating a homogeneous reaction.

  • Base: A non-nucleophilic base like K₂CO₃ is crucial. It is strong enough to deprotonate the pyrazole N-H, increasing its nucleophilicity, and to neutralize the generated HCl, but it does not compete with the pyrazole as a nucleophile in attacking the pyrimidine ring.

  • Temperature: Elevated temperature is required to overcome the activation energy of the SNAr reaction. The first substitution on dichloropyrimidine is generally facile.

Structural Elucidation via Spectroscopic Analysis

Full spectral data for the title compound is not published in a single source. However, a detailed analysis can be constructed by comparing it to closely related, fully characterized analogs like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

  • Pyrimidine Protons: Two distinct signals are expected for the pyrimidine ring protons. The proton at C2 (between the two nitrogens) will likely appear as a singlet at a downfield chemical shift (δ ≈ 9.0 ppm). The proton at C5 will also be a singlet, appearing further upfield (δ ≈ 7.5-7.8 ppm).

  • Pyrazole Protons: The pyrazole ring will show two singlets for its two protons. The proton at C3 will likely be more downfield (δ ≈ 8.2-8.5 ppm) than the proton at C5 (δ ≈ 7.9-8.1 ppm).

  • Methyl Protons: The methyl group on the pyrazole ring will appear as a sharp singlet in the aliphatic region (δ ≈ 2.2-2.5 ppm).

¹³C NMR: The carbon NMR will complement the proton data and confirm the carbon skeleton.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. C4 (bearing the chlorine) and C6 (bearing the pyrazole) will be significantly downfield (δ ≈ 160-165 ppm). C2 will also be downfield (δ ≈ 158-160 ppm), while C5 will be the most upfield of the pyrimidine carbons (δ ≈ 110-115 ppm).

  • Pyrazole Carbons: The pyrazole carbons (C3, C4, C5) will appear in the aromatic region (δ ≈ 110-145 ppm).

  • Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ ≈ 10-15 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic pattern.

  • Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 194.

  • Isotopic Pattern: A key diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, there will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the key functional groups and the aromatic nature of the rings.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C=N and C=C Stretching: The characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine and pyrazole rings will appear in the region of 1400-1600 cm⁻¹.

  • C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / ValuesRationale/Comments
¹H NMR δ 9.0 (s, 1H), 8.3 (s, 1H), 8.0 (s, 1H), 7.6 (s, 1H), 2.3 (s, 3H)Based on published data for similar pyrazolyl-pyrimidine systems.[9]
¹³C NMR δ 163, 161, 159, 142, 140, 115, 112, 12Based on analogous heterocyclic structures.[9]
MS (EI) m/z 194 (M⁺, ³⁵Cl), 196 (M+2, ³⁷Cl)Characteristic 3:1 isotopic ratio for a monochlorinated compound.
IR (KBr) ~3100 cm⁻¹ (Ar C-H), 1400-1600 cm⁻¹ (C=C, C=N), 600-800 cm⁻¹ (C-Cl)Typical vibrational frequencies for aromatic heterocycles and haloarenes.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in the reactivity of its C4-chloro substituent. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common reaction type for this class of compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles.

Caption: Key reactivity of the title compound via SNAr.

  • Amination: Reaction with primary or secondary amines is a cornerstone of medicinal chemistry programs to install groups that can form key hydrogen bonds with protein targets. This reaction is typically carried out in a polar solvent, often with mild heating.

  • Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides provides access to ether derivatives.

  • Thiolation: Reaction with thiols or thiolates yields thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is more common, the C-Cl bond can also participate in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of C-C or C-N bonds with a different scope of reactants compared to SNAr.

Application as a Kinase Inhibitor Scaffold

The pyrazolyl-pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The pyrimidine nitrogens can form critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase ATP-binding site. The 4-position, where the chlorine is located in the title compound, points out towards the solvent-exposed region. This makes it an ideal position for introducing substituents that can enhance potency and selectivity by interacting with other parts of the ATP pocket or by modifying the molecule's physicochemical properties (e.g., solubility, metabolic stability).

For instance, in the development of Aurora kinase inhibitors, scaffolds bearing a pyrazole and a pyrimidine are common.[5][6][11] The title compound serves as a perfect starting point for synthesizing analogs where the chlorine is replaced by various amine-containing fragments to probe the binding site and optimize pharmacological properties.

Conclusion

This compound is a high-value synthetic intermediate with a structure optimized for applications in drug discovery. Its synthesis is straightforward, and its structural features can be reliably characterized using standard spectroscopic techniques. The true power of this molecule lies in the predictable and versatile reactivity of its C4-chloro substituent, which enables medicinal chemists to rapidly generate diverse libraries of compounds. As the quest for selective and potent kinase inhibitors continues, this and related pyrazolyl-pyrimidine scaffolds will undoubtedly remain central to the development of new therapeutic agents.

References

Spectroscopic Analysis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the expected spectroscopic data for the heterocyclic compound 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine . As a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents, its unambiguous structural confirmation is paramount. This document outlines the standard methodologies and detailed interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for its characterization.

Molecular Structure and Atom Numbering

The structural integrity of this compound is confirmed by assigning spectroscopic signals to specific atoms within the molecule. The IUPAC-consistent numbering system illustrated below will be used for all subsequent NMR assignments.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the hydrogen framework of a molecule. The predicted spectrum of the title compound will exhibit distinct signals corresponding to the protons on the pyrimidine and pyrazole rings, as well as the methyl group.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired using the following methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25 °C. Key parameters include a spectral width of ~12 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[2]

Predicted ¹H NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2~8.9 - 9.1Singlet (s)1H
H5~7.6 - 7.8Singlet (s)1H
H3'~8.4 - 8.6Singlet (s)1H
H5'~7.8 - 8.0Singlet (s)1H
-CH₃~2.2 - 2.4Singlet (s)3H
Data Interpretation
  • Pyrimidine Protons (H2, H5): The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms and the chlorine atom. H2, positioned between two nitrogens, is predicted to be the most downfield signal (~8.9-9.1 ppm). The H5 proton, adjacent to a nitrogen and a carbon bearing the pyrazole ring, will appear slightly more upfield (~7.6-7.8 ppm). Both are expected to be singlets due to the absence of adjacent protons for coupling.

  • Pyrazole Protons (H3', H5'): The protons on the pyrazole ring (H3' and H5') are also in an electron-deficient environment. Based on data from similar substituted pyrazoles, they are predicted to appear as sharp singlets in the aromatic region, around 8.4-8.6 ppm and 7.8-8.0 ppm, respectively.[2][5]

  • Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyrazole ring (C4') are in an aliphatic environment and are expected to produce a sharp singlet at approximately 2.2-2.4 ppm.[6] The integration value of 3H for this signal is a key diagnostic feature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. The proton-decoupled spectrum will show a single peak for each unique carbon atom.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A wider spectral width (~200 ppm) is necessary. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C2~158 - 160
C4~162 - 164
C5~110 - 112
C6~160 - 162
C3'~140 - 142
C4'~115 - 117
C5'~130 - 132
-CH₃~12 - 14
Data Interpretation
  • Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are expected to resonate at low field (downfield). C4, being directly attached to the highly electronegative chlorine atom, is predicted to be one of the most deshielded carbons in this ring (~162-164 ppm). C2 and C6, each bonded to two nitrogen atoms, will also be significantly downfield. In contrast, C5, which is only bonded to one nitrogen, is expected to be the most upfield of the pyrimidine ring carbons (~110-112 ppm).

  • Pyrazole Carbons (C3', C4', C5'): The chemical shifts for the pyrazole ring carbons are well-established.[7][8] C3' and C5' are typically found in the 130-142 ppm range, while the methyl-substituted C4' will be more shielded, appearing around 115-117 ppm.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon will be the most shielded carbon in the molecule, appearing far upfield at approximately 12-14 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol
  • Instrumentation: A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

  • Sample Introduction: The sample can be introduced directly via a solids probe (for EI) or dissolved in a suitable solvent like methanol or acetonitrile and infused (for ESI).

  • Data Acquisition: A full scan is performed over a mass-to-charge (m/z) range of approximately 50 to 500 Da.

Expected Mass Spectrometry Data
  • Molecular Formula: C₈H₇ClN₄

  • Calculated Monoisotopic Mass: 194.0386 Da

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 194 .

  • Isotopic Pattern: Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, a characteristic isotopic cluster will be observed for the molecular ion. This will consist of a peak at m/z 194 (M⁺) and a peak at m/z 196 (M+2) , with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pathway

Under electron ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments.[9][10] The analysis of these fragments helps to piece together the molecular structure.

G M [C₈H₇ClN₄]⁺ m/z = 194/196 F1 [C₈H₇N₄]⁺ m/z = 159 M->F1 - Cl• F2 [C₄H₃ClN₂]⁺ m/z = 114/116 M->F2 - C₄H₄N₂ F4 [C₄H₄N₂]⁺• m/z = 82 M->F4 - C₄H₃ClN₂ F3 [C₄H₄N₂]⁺ m/z = 80 F2->F3 - Cl•

Caption: Predicted EI mass spectrometry fragmentation pathway.

  • Loss of Chlorine Radical (m/z 159): A common fragmentation pathway for chlorinated compounds is the loss of the chlorine radical (Cl•). This would result in a significant fragment ion at m/z 159.

  • Cleavage of the C-N Bond (m/z 114/116 and m/z 82): The bond connecting the pyrimidine and pyrazole rings is a likely point of cleavage.[11][12] This would lead to two primary fragments: the 4-chloropyrimidine cation at m/z 114 (with its M+2 isotope at m/z 116) and the 4-methylpyrazole radical cation at m/z 82.

  • Loss of HCl (m/z 158): While not depicted, a rearrangement followed by the elimination of a neutral HCl molecule could also occur, leading to a fragment at m/z 158.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and definitive characterization of This compound . The predicted chemical shifts, coupling patterns, integration values, carbon framework, molecular weight, and fragmentation patterns all converge to provide a unique spectroscopic fingerprint. This guide serves as a robust framework for researchers to confirm the identity, purity, and structural integrity of this important synthetic intermediate, ensuring reliability and reproducibility in drug discovery and development workflows.

References

"4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Synthesis, Derivatization, and Application in Drug Discovery

Introduction: The Pyrazolopyrimidine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, targeted modifications. The pyrazolopyrimidine skeleton is a prominent member of this class, forming the core of numerous compounds with therapeutic potential, including antitumor, antiviral, and analgesic agents.[1] The specific subject of this guide, This compound , represents a highly valuable and versatile intermediate for drug discovery. Its structure features a pyrimidine ring fused with a 4-methylpyrazole moiety, but its most critical feature for the synthetic chemist is the reactive chlorine atom at the C4 position of the pyrimidine ring. This chlorine atom serves as a synthetic handle, allowing for facile nucleophilic aromatic substitution (SNAr) reactions. This reactivity enables the generation of extensive libraries of analogs, making it an ideal starting point for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[2]

This guide provides a comprehensive overview of the synthesis, characterization, and strategic derivatization of the this compound core, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthesis of the Core Scaffold

The synthesis of the this compound scaffold is typically achieved through a multi-step process that involves the construction of the pyrazolopyrimidine ring system followed by chlorination. The rationale behind this approach is to first build the stable heterocyclic core and then introduce the reactive chloro group, which will be the focal point for subsequent derivatization.

A common synthetic route begins with the condensation of a pyrazole-containing precursor with a suitable three-carbon unit to form the pyrimidine ring, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Conceptual Synthetic Workflow

A Starting Materials (e.g., 5-amino-4-methylpyrazole + Malonic ester derivative) B Cyclocondensation Formation of Pyrazolopyrimidinone Intermediate A->B Heat, Base C Chlorination (e.g., with POCl₃) B->C Reflux D Core Scaffold This compound C->D Work-up

Caption: General synthetic pathway for the core scaffold.

Detailed Synthetic Protocol: Two-Step Synthesis

This protocol outlines a representative synthesis starting from commercially available materials.

Step 1: Synthesis of 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4(3H)-one

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-amino-4-methylpyrazole (1 equivalent) and diethyl malonate (1.1 equivalents) in an appropriate solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (1.1 equivalents), to the mixture. The base acts as a catalyst by deprotonating the malonate, facilitating the initial condensation reaction.

  • Reaction: Heat the mixture to reflux and maintain it for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.[3]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol to remove unreacted reagents, and then dried under a vacuum to yield the pyrazolopyrimidinone intermediate.

Step 2: Chlorination to Yield this compound

  • Reaction Setup: Place the dried pyrazolopyrimidinone intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask. This is an exothermic reaction and should be done in a well-ventilated fume hood. A tertiary amine, like N,N-diisopropylethylamine (DIPEA), can be added to catalyze the reaction and scavenge the generated HCl.[1][4]

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step quenches the excess POCl₃. Neutralize the acidic solution carefully with a saturated sodium bicarbonate solution. The crude product often precipitates and can be collected by filtration. Further purification is achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[3]

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is the linchpin for analog development. The electron-withdrawing pyrimidine nitrogens and the attached pyrazole ring activate this position, making it highly susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups, which is fundamental for exploring the chemical space around the scaffold.

General Reaction Scheme

Core Core Scaffold Cl Product Derivative Nu Core:f0->Product:f0 S_NAr Reaction Base, Solvent, Heat Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH Nucleophile->Core:f0

Caption: SNAr derivatization at the C4 position.

Key Derivatization Reactions
Reaction TypeNucleophileResulting LinkageTypical ConditionsCausality & Insights
Amination Primary/Secondary Amines (R-NH₂, R₂NH)C-N (Amino)Base (e.g., DIPEA, K₂CO₃), Solvent (e.g., DMF, Dioxane), 80-120 °CThe nitrogen lone pair acts as the nucleophile. This is the most common derivatization, used to introduce groups that can form key hydrogen bonds with biological targets.
Etherification Alcohols/Phenols (R-OH)C-O (Ether)Strong Base (e.g., NaH), Solvent (e.g., THF, DMF), RT to 80 °CA strong base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
Thioetherification Thiols (R-SH)C-S (Thioether)Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), RT to 60 °CThiols are generally more acidic and nucleophilic than alcohols, often allowing for milder reaction conditions.
Suzuki Coupling Boronic Acids (R-B(OH)₂)C-CPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O)Expands the scaffold by forming new carbon-carbon bonds, allowing the introduction of aryl or heteroaryl groups to probe larger pockets in a target protein.

Part 3: Physicochemical Characterization

Accurate characterization of newly synthesized derivatives is a cornerstone of chemical research, ensuring structural integrity and purity. A combination of spectroscopic and chromatographic techniques is essential for this validation.[3]

TechniquePurposeExpected Observations for Core Scaffold/Analogs
¹H NMR Determines the chemical structure and proton environment.Singlet for the pyrazole C-H proton, singlet for the methyl group (CH₃), and characteristic signals for the pyrimidine ring protons. New signals will appear corresponding to the nucleophile added.[1][5]
¹³C NMR Provides information on the carbon framework.Distinct signals for each carbon in the pyrazole and pyrimidine rings. The C4 carbon signal will shift significantly upon substitution of the chlorine atom.[5][6]
Mass Spec (MS) Confirms molecular weight and elemental composition (HRMS).A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound. The isotopic pattern of chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) will be visible in the starting material.[1][3]
FT-IR Identifies the presence of specific functional groups.Characteristic C=N and C=C stretching vibrations for the heterocyclic rings. New bands will appear for N-H (amines) or O-H (alcohols) groups after derivatization.[5][6]
HPLC Assesses the purity of the compound.A single major peak indicates high purity. Used to determine the percentage purity of the final compound.[3]

Part 4: Applications in Medicinal Chemistry

The pyrazolopyrimidine scaffold is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology as kinase inhibitors.[7] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazolopyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP pocket of a target kinase and blocking its activity.

Potential Biological Targets and Structure-Activity Relationships (SAR)

The modifications made at the C4 position directly influence the compound's potency, selectivity, and pharmacokinetic properties.

cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., Src, Abl) Receptor->Kinase_Cascade Signal Transduction Downstream Downstream Signaling (Proliferation, Survival) Kinase_Cascade->Downstream Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Hypothetical SAR Table

This table illustrates how different substitutions at the C4 position might affect biological activity, based on common principles in kinase inhibitor design.

R Group (at C4)Intended InteractionExpected Impact on ActivityRationale
Small aniline (e.g., -NH-Ph) Occupy hydrophobic pocketModerate PotencyForms a hydrogen bond with the kinase hinge region; phenyl group provides basic hydrophobic interaction.
Aniline with H-bond donor/acceptor (e.g., -NH-Ph-OMe) Additional H-bondingIncreased Potency/SelectivityThe methoxy group can form additional interactions with specific residues at the entrance of the ATP pocket, enhancing affinity and selectivity.
Group with a basic nitrogen (e.g., -NH-(CH₂)₂-piperidine) Improve solubilityImproved PharmacokineticsThe basic nitrogen can be protonated at physiological pH, significantly increasing aqueous solubility, which is crucial for bioavailability.
Bulky, rigid group (e.g., -NH-adamantyl) Steric hindranceDecreased PotencyA group that is too large may clash with the protein structure, preventing optimal binding in the ATP pocket.

Part 5: Self-Validating Experimental Workflow

A trustworthy research workflow integrates synthesis, purification, characterization, and biological evaluation in a cyclical process, where each step validates the previous one.

A Synthesis of Analog (S_NAr Reaction) B Purification (Column Chromatography) A->B C Purity Check (HPLC >95%) B->C C->B If impure D Structure Verification (NMR, MS) C->D If pure D->A If structure incorrect E Biological Screening (In vitro Kinase Assay) D->E If structure correct F SAR Analysis E->F F->A Design next analog

Caption: Integrated workflow for analog synthesis and evaluation.

Troubleshooting Common Synthetic Issues
  • Low Yield: Check the purity of starting materials and ensure anhydrous conditions, as moisture can quench reagents. Increase reaction time or temperature if monitoring shows incomplete conversion.[3]

  • Multiple Products: The formation of regioisomers or side products can occur. Optimize the reaction temperature; lower temperatures can sometimes increase selectivity. Purification via preparative HPLC may be necessary.

  • Difficulty in Purification: If the product is unstable on silica gel, consider using a different stationary phase like alumina. Ensure the work-up procedure effectively removes catalysts and excess reagents before chromatography.[3]

References

The Strategic Role of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the successful development of novel therapeutics. Among these, the pyrazolopyrimidine core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This technical guide delves into the specifics of a key derivative, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , offering an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the creation of targeted therapies.

Introduction: The Pyrazolopyrimidine Scaffold - A Cornerstone in Kinase Inhibitor Design

The pyrazolopyrimidine nucleus, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry for its ability to mimic the purine core of ATP, the ubiquitous energy currency of the cell.[1][2] This structural mimicry allows pyrazolopyrimidine derivatives to act as competitive inhibitors of a vast array of protein kinases, enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine isomer, in particular, has been successfully incorporated into approved anti-cancer drugs and clinical candidates.[3]

The subject of this guide, this compound, represents a strategically functionalized pyrazolopyrimidine. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various pharmacophoric groups. The 4-methyl-1H-pyrazol-1-yl moiety at the 6-position contributes to the overall shape, polarity, and potential for specific interactions within the target protein's binding site. This combination of features makes it a highly valuable building block in the synthesis of targeted kinase inhibitors and other potential therapeutic agents.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of a di-halogenated pyrimidine with the desired pyrazole.

General Synthetic Approach

A plausible and frequently utilized synthetic route involves the reaction of 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.

Synthesis of this compound 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Product This compound 4,6-Dichloropyrimidine->Product Nucleophilic Aromatic Substitution 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add 4-methyl-1H-pyrazole (1.0-1.2 eq.) to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.), to the reaction mixture.

Step 2: Reaction Execution

  • Heat the reaction mixture to a temperature ranging from 80°C to 140°C. The optimal temperature will depend on the solvent and the specific reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not publicly available, some key properties can be estimated or are provided by commercial suppliers.

PropertyValue (Estimated/Supplier Data)Reference
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Off-white to yellow solid
Solubility Likely soluble in polar organic solvents like DMSO and DMF. Poor aqueous solubility is expected.[5][6]
logP (calculated) ~2.0 - 2.5

Role in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitors

The primary role of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1][2] The reactive chlorine atom at the 4-position is the key to its utility, allowing for the introduction of a wide range of substituents through nucleophilic aromatic substitution reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Medicinal_Chemistry_Applications cluster_0 Core Scaffold cluster_1 Key Reaction cluster_2 Therapeutic Targets cluster_3 Final Product Core This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Versatile Intermediate Drug_Candidate Potent & Selective Kinase Inhibitor Reaction->Drug_Candidate Introduction of Pharmacophores Targets Protein Kinases (e.g., EGFR, B-Raf, CDK4/6) Drug_Candidate->Targets Inhibits

Caption: The central role of this compound in kinase inhibitor development.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold itself provides a rigid framework that orients substituents in a defined three-dimensional space, facilitating interactions with the target kinase. The 4-methyl-1H-pyrazol-1-yl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, within the ATP-binding pocket.

The critical aspect for SAR studies lies in the derivatization at the 4-position. By introducing a library of amines, anilines, or other nucleophiles, medicinal chemists can systematically probe the chemical space around this position to identify substituents that enhance binding affinity and selectivity. For instance, the introduction of a linker followed by a terminal group capable of forming a covalent bond with a nearby cysteine residue can lead to the development of irreversible kinase inhibitors.

Examples of Therapeutic Targets

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Mutated forms of EGFR are key drivers in non-small cell lung cancer.[2]

  • B-Raf: A serine/threonine kinase that is frequently mutated in melanoma.[2]

  • Cyclin-Dependent Kinases (CDK4/6): These kinases are crucial for cell cycle progression and are targets in breast cancer therapy.[7]

  • Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling, making it a target for B-cell malignancies.[8]

While specific drugs containing the exact this compound moiety are not explicitly detailed in the provided search results, the extensive use of the broader pyrazolopyrimidine class in targeting these kinases underscores the potential of this specific intermediate.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the pyrimidine and pyrazole rings, as well as the methyl group. Based on data for similar pyrazolo[1,5-a]pyrimidine systems, the chemical shifts can be predicted.[9]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment, and the spectrum would show distinct signals for each unique carbon atom in the pyrazolopyrimidine core and the methyl group.[9][10]

Conclusion and Future Perspectives

This compound stands out as a strategically important building block in medicinal chemistry. Its straightforward synthesis and the reactive nature of its chloro-substituent provide a versatile platform for the development of novel kinase inhibitors. The pyrazolopyrimidine core is a well-validated scaffold for targeting the ATP-binding site of kinases, and the specific substitution pattern of the title compound offers a unique starting point for fine-tuning inhibitor properties.

Future research will likely focus on the exploration of novel derivatives of this compound targeting a broader range of kinases implicated in various diseases. The development of more efficient and greener synthetic methodologies will also be a key area of investigation. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically designed intermediates like this compound will undoubtedly grow, solidifying its place in the arsenal of the modern medicinal chemist.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When fused or substituted with other heterocyclic rings, such as pyrazole, the resulting compounds often exhibit a wide array of biological activities, including but not limited to, kinase inhibition and anticancer properties.[1][3] The target molecule, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, is a key intermediate in the synthesis of various biologically active compounds.[4] Its structure combines the electron-deficient pyrimidine ring with a 4-methylpyrazole moiety, offering multiple points for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. It outlines a detailed, two-step synthetic protocol starting from commercially available precursors: 4-methyl-1H-pyrazole and 4,6-dichloropyrimidine. The described methodology is robust, scalable, and relies on a well-established nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy: A Tale of Two Heterocycles

The synthesis of the target molecule hinges on the strategic coupling of two key building blocks: 4-methyl-1H-pyrazole and 4,6-dichloropyrimidine. The overall synthetic pathway is depicted below.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4_methyl_pyrazole 4-Methyl-1H-pyrazole Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) 4_methyl_pyrazole->Reaction_Vessel 4_6_dichloropyrimidine 4,6-Dichloropyrimidine 4_6_dichloropyrimidine->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Overall synthetic scheme for this compound.

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring, being electron-deficient due to the two nitrogen atoms, is susceptible to nucleophilic attack.[5] The two chlorine atoms on 4,6-dichloropyrimidine are good leaving groups, further facilitating this reaction. The regioselectivity of the substitution is a critical aspect. In the case of 4,6-dichloropyrimidine, substitution preferentially occurs at the C4 and C6 positions.[5][6]

The nucleophile in this reaction is the deprotonated 4-methyl-1H-pyrazole. The presence of a base, such as potassium carbonate, is essential to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.

Causality Behind Experimental Choices:
  • Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the pyrazole without causing unwanted side reactions. Stronger bases could potentially lead to the decomposition of the starting materials or the product.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for this reaction. It effectively dissolves the reactants and stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.[7]

  • Reaction Temperature: The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier of the SNAr reaction. However, excessively high temperatures should be avoided to minimize the formation of byproducts.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Methyl-1H-pyrazole≥98%Commercially Available
4,6-Dichloropyrimidine≥98%Commercially Available[8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially Available

Step-by-Step Synthesis Protocol

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Combine 4-methyl-1H-pyrazole, 4,6-dichloropyrimidine, and K2CO3 in DMF. B 2. Heat the reaction mixture (e.g., 80-100 °C). A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool to room temperature and pour into water. C->D Upon completion E 5. Extract with ethyl acetate. D->E F 6. Wash organic layer with NaHCO3 and brine. E->F G 7. Dry over Na2SO4 and concentrate. F->G H 8. Purify by column chromatography. G->H I 9. Characterize the product (NMR, MS, etc.). H->I

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1H-pyrazole (1.0 eq), 4,6-dichloropyrimidine (1.0-1.2 eq), and potassium carbonate (2.0-2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Resonances corresponding to the pyrimidine and pyrazole protons, as well as the methyl group protons.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrimidine and pyrazole rings, and the methyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product (C₈H₇ClN₄, M.W. 194.62 g/mol ).
Purity (HPLC) ≥95%

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification by column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or byproducts. Finally, the comprehensive characterization of the final product by NMR and mass spectrometry provides definitive confirmation of its structure and purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The methodology is based on a robust nucleophilic aromatic substitution reaction and is suitable for implementation in both research and process development settings. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

Application Notes & Protocols: 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine as a Privileged Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1][2] Within the vast chemical space explored for kinase inhibitor design, heterocyclic scaffolds such as pyrazoles and pyrimidines have emerged as "privileged structures" due to their ability to mimic the adenine core of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4][5][6][7] This guide provides a detailed technical overview of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , a versatile and strategically important intermediate for the synthesis of a new generation of potent and selective kinase inhibitors. We will elucidate its synthesis, physicochemical properties, and its application in the construction of inhibitors targeting critical oncogenic and inflammatory pathways, including those mediated by Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAK).

The Intermediate: Physicochemical Profile and Synthetic Rationale

The strategic value of this compound lies in its unique combination of a kinase-binding core and a reactive site for molecular elaboration.

1.1. Chemical Properties and Structure

The molecule consists of a pyrimidine ring substituted with a reactive chlorine atom at the C4 position and a 4-methylpyrazole moiety at the C6 position.

PropertyValue
IUPAC Name This compound
CAS Number 1015845-71-2[8]
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Off-white to light brown solid

1.2. The Rationale for Utility in Kinase Inhibitor Design

The efficacy of this intermediate stems from two core chemical features:

  • Bioisosteric Mimicry : The fused pyrazole-pyrimidine scaffold is a bioisostere of the purine ring system found in ATP.[7][9] This structural similarity allows it to fit neatly into the ATP-binding pocket of many kinases, with the pyrimidine nitrogen atoms often acting as hydrogen bond acceptors to engage with the kinase "hinge" region—a critical interaction for potent inhibition.[10]

  • Reactive Handle for Diversification : The chlorine atom at the C4 position is an excellent leaving group, rendering the carbon susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a wide variety of amine-containing fragments, which can be tailored to target specific features of a kinase's active site, thereby driving potency and selectivity.

Synthesis of the Core Intermediate

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction on a dichlorinated pyrimidine starting material.

2.1. Protocol: Synthesis of this compound

This protocol describes a common method starting from commercially available reagents.

Materials:

  • 4,6-Dichloropyrimidine

  • 4-Methyl-1H-pyrazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-methyl-1H-pyrazole (1.1 eq).

  • Add potassium carbonate (1.5 eq) to the mixture. The base facilitates the deprotonation of the pyrazole nitrogen.

  • Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

2.2. Visualization: Synthetic Workflow

Synthesis_Workflow reagent1 4,6-Dichloropyrimidine conditions K₂CO₃, DMF 80-90 °C reagent1->conditions reagent2 4-Methyl-1H-pyrazole reagent2->conditions workup Aqueous Workup & Purification conditions->workup product This compound workup->product BTK_Inhibitor_Synthesis intermediate 4-Chloro-6-(4-methyl- 1H-pyrazol-1-yl)pyrimidine conditions Base (e.g., NaH), THF or Pd-Catalyzed Coupling intermediate->conditions aniline Substituted Aniline (e.g., 3-Aminophenol) aniline->conditions product Final BTK Inhibitor conditions->product SNAr or Buchwald-Hartwig JAK_Inhibitor_Synthesis intermediate 4-Chloro-6-(4-methyl- 1H-pyrazol-1-yl)pyrimidine conditions Cs₂CO₃, Dioxane 110 °C intermediate->conditions amine Cyclic Amine Fragment (e.g., Pyrrolopyrimidine) amine->conditions product Final JAK Inhibitor conditions->product SNAr Coupling BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn/Syk BCR->Lyn Antigen Binding BTK BTK Lyn->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Result Cell Proliferation & Survival Downstream->Result Inhibitor BTK Inhibitor (via Pyrimidine Intermediate) Inhibitor->BTK

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazolopyrimidine Scaffold

The 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine core is a significant pharmacophore in modern drug discovery. This heterocyclic scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including but not limited to, anticancer, anti-inflammatory, and antimicrobial activities.[1] The pyrazole moiety, a five-membered heterocyclic ring, is a recognized privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[2][3][4] When fused with a pyrimidine ring, the resulting pyrazolopyrimidine system offers a unique electronic and steric profile, making it an attractive starting point for the development of novel therapeutics.

The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize pharmacological properties. This document provides a detailed guide to understanding and performing nucleophilic substitution reactions on this compound, offering both mechanistic insights and practical, step-by-step protocols for its derivatization.

Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The nucleophilic substitution on this compound proceeds via a well-established addition-elimination mechanism, characteristic of SNAr reactions. The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing pyrazolyl substituent, facilitates the attack of a nucleophile at the carbon atom bearing the chlorine.

The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C4 position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the pyrazole substituent, which is crucial for its stability. The final step involves the elimination of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

SNAr_Mechanism reagents This compound + Nucleophile (Nu:) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Addition product Substituted Product + Cl- meisenheimer->product Elimination

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are designed to be a starting point and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino groups is a common strategy in medicinal chemistry to modulate solubility, basicity, and to introduce new hydrogen bonding interactions.

Workflow for Amination:

Amination_Workflow start Start: this compound reagents Add Amine (1.1 eq) Base (e.g., DIPEA, 2.0 eq) Solvent (e.g., DMF, NMP, or 2-Propanol) start->reagents reaction Heat Reaction Mixture (e.g., 80-120 °C) reagents->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Work-up (e.g., add water, extract with organic solvent) monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Final Product: 4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivative purification->product

References

The Strategic Utility of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered immense interest within the medicinal chemistry community.[1] Its rigid, planar structure and unique distribution of nitrogen atoms make it an exceptional pharmacophore capable of interacting with a variety of biological targets.[1] Notably, this scaffold is a cornerstone in the development of protein kinase inhibitors, a class of therapeutics that has revolutionized targeted cancer therapy.[2] Molecules incorporating the pyrazolo[1,5-a]pyrimidine framework often function as ATP-competitive inhibitors, effectively blocking aberrant signaling pathways that drive cancer cell proliferation.[1][2] The synthetic versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide focuses on a key building block, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , and its application in the synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine analogs and other medicinally relevant nitrogen-containing heterocycles. We will explore the underlying chemical principles that make this intermediate a powerful tool for drug development professionals and provide a detailed protocol for its use in a representative synthetic transformation.

Core Concept: The Role of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in the reactivity of its chloro-substituent. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the pyrazolyl substituent, making the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process involving:

  • Nucleophilic Attack: A nucleophile (commonly an amine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The complex collapses, expelling the chloride ion and restoring the aromaticity of the pyrimidine ring, resulting in the substituted product.

The chloro group is an excellent leaving group in this context because the chloride ion is a stable, weak base.[3] This predictable reactivity allows for the systematic introduction of a wide array of functional groups at the 4-position of the pyrimidine ring, a common strategy in the synthesis of kinase inhibitors.[3]

Application Protocol: Synthesis of N-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

This section provides a detailed, step-by-step methodology for a representative SNAr reaction. The protocol describes the coupling of this compound with a generic aniline derivative.

Expertise & Experience: Causality Behind Experimental Choices
  • Solvent Selection: Dioxane is a common choice for SNAr reactions as it is a relatively high-boiling, aprotic solvent that can dissolve a wide range of organic substrates. Its inert nature prevents it from participating in the reaction.

  • Base Selection: An organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction. DIPEA is a non-nucleophilic, sterically hindered base, which prevents it from competing with the aniline nucleophile.

  • Temperature: The reaction is heated to increase the reaction rate. A temperature of 80-100 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing significant decomposition.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of electron-rich anilines at elevated temperatures.

Protocol

1. Reagent Preparation and Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
  • Add the desired aniline derivative (1.1 eq).
  • Add anhydrous dioxane (approximately 0.1 M concentration relative to the limiting reagent).
  • Flush the flask with nitrogen or argon.

2. Reaction Execution:

  • Begin stirring the mixture to ensure homogeneity.
  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture via syringe.
  • Heat the reaction mixture to 80-100 °C using an oil bath.

3. Reaction Monitoring (Trustworthiness):

  • The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
  • Prepare a TLC chamber with an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).
  • Spot the reaction mixture alongside the starting materials. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
  • Continue heating until the limiting starting material is consumed (typically 8-16 hours).

4. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.
  • Dilute the reaction mixture with ethyl acetate and water.
  • Transfer the mixture to a separatory funnel and separate the layers.
  • Extract the aqueous layer with ethyl acetate (2x).
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

6. Characterization:

  • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes key quantitative data for the starting material and a representative product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₈H₇ClN₄194.62Off-white solid
N-Phenyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amineC₁₄H₁₃N₅251.29Solid

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Purification cluster_product Final Product start1 This compound reaction SNAr Reaction Dioxane, 80-100 °C start1->reaction start2 Aniline Derivative start2->reaction start3 DIPEA (Base) start3->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product N-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine purification->product

Caption: Synthetic workflow for the SNAr reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of Pyrazolyl-Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a foundational element in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2][3] Its derivatization is a critical step in the development of novel drugs.[1] When fused or linked with other heterocyclic systems like pyrazole, the resulting pyrazolyl-pyrimidine core structure gives rise to a class of compounds with a broad spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents.[1][4][5][6][7] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds, making it an indispensable tool for synthesizing diverse libraries of these valuable compounds.[2][8][9]

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki coupling reaction of a key intermediate, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine . This substrate is particularly valuable as the chlorine atom at the C4 position of the pyrimidine ring is amenable to displacement via palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the chloro-substituent, making it a suitable substrate for these transformations.[10]

These application notes are designed for researchers, medicinal chemists, and process development scientists, offering field-proven insights and robust protocols to facilitate the synthesis of novel pyrazolyl-pyrimidine derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11][12]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This step forms a Pd(II) intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[12] For chloro-pyrimidines, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[13]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11][12]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate R¹-Pd(II)L_n-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L_n-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Aryl/Heteroaryl Boronic Acid) Organoboron->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Aryl or Heteroaryl Boronic Acid (or boronic ester)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a bulky, electron-rich ligand like SPhos.[3]

  • Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃.[14]

  • Solvent: Anhydrous and degassed, e.g., 1,4-dioxane, toluene, or a mixture such as 1,4-dioxane/water.[10][14]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask or microwave vial, condenser, magnetic stirrer, etc.

  • Purification materials: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Protocol 1: Conventional Heating
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).[8]

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).[15]

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction Execution: The reaction mixture is heated to a temperature typically between 80-110 °C and stirred for 2 to 24 hours.[8]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[8][9]

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.[8]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[10]

  • Reaction Setup: In a 10 mL microwave reactor vial with a magnetic stir bar, combine the this compound (0.5 mmol), the boronic acid (0.5 mmol), and the base (1.5 mmol).[10]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane/water 2:1).[10]

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes) with stirring.[10][16]

  • Workup and Purification: After cooling, the workup and purification follow the same procedure as the conventional heating method.[10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heating (Conventional or Microwave) Inert->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify caption Figure 2: Experimental workflow for the Suzuki coupling reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions and Outcomes

The choice of catalyst, base, and solvent significantly influences the outcome of the Suzuki coupling reaction. The following table summarizes representative conditions and expected yields for the coupling of chloro-pyrimidines, which can serve as a starting point for optimization with this compound.

Catalyst (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)~65[10]
Pd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O10015 min (MW)~58[10]
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane10018-22 hGood[15]
Pd(OAc)₂/SPhos (2-4)K₃PO₄Toluene10012-24 hHigh[3]

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: The nitrogen atoms in the pyrazole and pyrimidine rings can coordinate with the palladium center, leading to catalyst poisoning.[14] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) can mitigate this.[13][14]

    • Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides.[12] Increasing the temperature or using a more active catalyst system may be necessary.

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.[14] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur in the presence of oxygen or Pd(II) species.[12] Proper degassing and using a Pd(0) source can minimize this.

  • Protodeboronation:

    • The boronic acid can be hydrolyzed back to the corresponding arene. Using a more stable boronic ester (e.g., a pinacol ester) or less harsh basic conditions can help.

  • Difficult Purification:

    • Residual palladium can often be removed by filtering the crude product through a plug of Celite or silica gel.

    • If the product is basic, an acidic wash during workup might be beneficial, but care must be taken to avoid product degradation.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of diverse 4,6-disubstituted pyrazolyl-pyrimidines from this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to rigorous experimental techniques, researchers can efficiently generate libraries of these medicinally important compounds. The protocols and insights provided in this guide serve as a solid foundation for successful synthesis and further exploration in the field of drug discovery.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of Amines with 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Privileged Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved therapeutics. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors. The specific substitution pattern of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine offers a versatile starting material for the synthesis of diverse compound libraries. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for the introduction of various amine-containing fragments, a critical step in the drug discovery process for modulating potency, selectivity, and pharmacokinetic properties.

Mechanistic Insights: The SNAr Reaction Pathway

The reaction of this compound with amines proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.

The key steps are as follows:

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring. This carbon is activated by the electron-withdrawing effects of the adjacent nitrogen atoms within the pyrimidine ring and the pyrazolyl substituent. This initial attack temporarily disrupts the aromaticity of the pyrimidine ring.

  • Formation of the Meisenheimer Complex: The attack of the amine nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms, which helps to stabilize this transient species.

  • Restoration of Aromaticity and Chloride Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. This is typically the rate-determining step of the reaction. The final product is the corresponding 4-amino-substituted pyrazolopyrimidine derivative.

It is important to note that while many SNAr reactions are base-catalyzed, reactions with amines can often proceed thermally, with an excess of the amine reactant acting as the base to neutralize the HCl generated.[1] However, in cases with less nucleophilic amines, the addition of a non-nucleophilic base is often required to drive the reaction to completion.

Caption: Generalized SNAr reaction of this compound with an amine.

Experimental Protocols

General Protocol for the Amination of this compound

This protocol provides a general starting point for the reaction. Optimization of solvent, temperature, and base may be necessary depending on the specific amine used.

Materials:

  • This compound

  • Amine of interest (1.1 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, DMF, NMP, or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2.0 - 3.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (approximately 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 - 2.0 eq) and the base (2.0 - 3.0 eq) to the stirring solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C). The optimal temperature will depend on the reactivity of the amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for this transformation is a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid has formed, it may be the desired product or a salt byproduct. The workup procedure will vary depending on the properties of the product:

    • For solid products: If the product has precipitated and is clean by TLC, it can be isolated by filtration, washed with a suitable solvent (e.g., water, then a cold non-polar solvent like diethyl ether), and dried.

    • For soluble products: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivative.

Reaction Condition Optimization

The success of the amination reaction is highly dependent on the nucleophilicity of the amine and the reaction conditions. The following table provides a starting point for optimization.

Amine TypeRecommended BaseSolventTemperature (°C)Notes
Primary Aliphatic Amines DIPEA or K₂CO₃Dioxane, DMF80 - 100Generally highly reactive. The reaction may proceed at lower temperatures.
Secondary Aliphatic Amines DIPEA or K₂CO₃Dioxane, DMF, NMP90 - 120Steric hindrance can slow the reaction rate, requiring higher temperatures.
Anilines (Electron-rich) DIPEA or K₂CO₃Dioxane, NMP100 - 130Less nucleophilic than aliphatic amines, often requiring higher temperatures.
Anilines (Electron-poor) Stronger non-nucleophilic bases (e.g., NaH, t-BuOK)Anhydrous DMF, NMP120 - 150Significantly less nucleophilic, may require more forcing conditions.
Heterocyclic Amines DIPEA or K₂CO₃Dioxane, DMF90 - 120Reactivity is dependent on the nature of the heterocycle.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Insufficient temperature.2. Low nucleophilicity of the amine.3. Inappropriate base or solvent.1. Increase the reaction temperature.2. Use a stronger, non-nucleophilic base.3. Switch to a higher boiling point, polar aprotic solvent like NMP.
Formation of Side Products 1. Reaction at other positions (less likely for this substrate).2. Decomposition of starting material or product at high temperatures.1. Confirm the structure of the product by NMR and MS.2. Lower the reaction temperature and extend the reaction time.
Difficult Purification 1. Product and starting material have similar polarity.2. Product is highly polar and streaks on the silica gel column.1. Use a different solvent system for chromatography or consider reverse-phase chromatography.2. Add a small amount of a basic modifier (e.g., triethylamine) to the chromatography eluent.

Visualization of Experimental Workflow

Caption: A flowchart of the general experimental workflow.

Conclusion

The reaction of this compound with a diverse range of amines is a robust and highly valuable transformation in the synthesis of potential drug candidates. A thorough understanding of the SNAr mechanism, careful selection of reaction conditions, and diligent monitoring are key to achieving high yields and purity. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

The Versatile Scaffold: Applications of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Core in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity, thereby serving as a robust foundation for the development of novel therapeutics. The pyrimidine ring, particularly when functionalized, is a quintessential example of such a scaffold, forming the core of numerous approved drugs. This guide focuses on a specific and highly versatile building block, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine . Its unique arrangement of a reactive chlorine atom and a stable pyrazole moiety makes it an exceptionally valuable intermediate for synthesizing a diverse array of bioactive molecules, most notably in the realm of protein kinase inhibitors for oncology.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will elucidate the strategic importance of this compound, provide detailed protocols for its derivatization, and showcase the therapeutic potential of the resulting molecules, all grounded in established scientific principles and literature.

The Strategic Advantage: Why this Scaffold Matters

The utility of this compound lies in its chemical architecture. The pyrimidine core acts as a bioisostere for purines, allowing it to interact with the ATP-binding sites of many enzymes, particularly protein kinases. The chlorine atom at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, which can be tailored to interact with specific amino acid residues in the target protein. The 4-methyl-1H-pyrazol-1-yl group at the 6-position provides a stable, planar aromatic system that can engage in hydrogen bonding and π-stacking interactions, further enhancing binding affinity and selectivity.

This combination of features has led to the widespread use of similar pyrazole-substituted pyrimidines in the development of inhibitors for a range of protein kinases implicated in cancer and inflammatory diseases. These include, but are not limited to, c-Jun N-terminal kinases (JNK), Aurora kinases, and Bruton's tyrosine kinase (Btk).[1][2]

Core Synthetic Applications: Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of potent and selective protein kinase inhibitors. The reactive chlorine atom allows for two principal types of synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling).

Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity

The most common application of this scaffold involves the displacement of the chloro group with a nucleophilic amine. This reaction is central to building a library of diverse compounds for structure-activity relationship (SAR) studies.

Representative Protocol 1: Synthesis of a Substituted Aminopyrimidine Kinase Inhibitor Scaffold

This protocol is a representative example based on established methods for synthesizing pyrimidine-based kinase inhibitors.[3][4]

Objective: To synthesize a generic N-substituted 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivative.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, piperidine derivative)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or 1-Pentanol

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Solvent: Add anhydrous DMF or 1-Pentanol to dissolve the reactants. The choice of solvent can influence reaction kinetics; higher boiling point solvents like 1-Pentanol are often used for less reactive amines.[3][4]

  • Reaction Conditions: Heat the reaction mixture to 80-140 °C. The optimal temperature and reaction time (typically 2-16 hours) should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water or brine.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired aminopyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be crucial for sensitive reagents and catalysts.

  • Base (DIPEA/TEA): Scavenges the HCl generated during the substitution reaction, driving the equilibrium towards product formation. A non-nucleophilic base is chosen to avoid competing with the desired amine nucleophile.

  • Solvent Choice: Polar aprotic solvents like DMF are excellent for SNAr reactions as they solvate the cation but not the anion, increasing the nucleophilicity of the amine. Higher temperatures are often required to overcome the activation energy of the reaction.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

For further functionalization, particularly to introduce aryl or heteroaryl moieties at the 4-position, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine core and a boronic acid or ester.

Representative Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

This protocol is a generalized procedure based on well-established methods for Suzuki coupling on chloropyrimidine systems.[5][6][7]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C (conventional heating) or up to 150 °C (microwave irradiation). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours for conventional heating, or 15-60 minutes for microwave).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of catalyst and ligand is crucial. For example, Pd(PPh₃)₄ is a versatile catalyst, while catalysts with more sophisticated ligands like SPhos can offer higher reactivity and broader substrate scope.[6]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome and needs to be optimized for the specific substrates.

  • Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, so removing dissolved oxygen is critical for efficient catalysis.

Visualization of Synthetic Pathways and Biological Context

To better illustrate the utility of this scaffold, the following diagrams outline the key synthetic workflows and a representative biological pathway where the resulting inhibitors may act.

G cluster_0 Synthetic Workflow A 4-Chloro-6-(4-methyl-1H- pyrazol-1-yl)pyrimidine B S(N)Ar Reaction (R-NH2, Base) A->B Nucleophilic Substitution C Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) A->C C-C Bond Formation D Diverse Kinase Inhibitor Library (Amine-Substituted) B->D E Diverse Kinase Inhibitor Library (Aryl-Substituted) C->E

Caption: Synthetic utility of the core scaffold.

G cluster_1 Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Target Kinase (e.g., Aurora, JNK) Rec->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Inhibitor Scaffold-Derived Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Data Presentation: Evidence of Therapeutic Potential

While specific data for compounds derived directly from this compound is proprietary or dispersed, the broader class of pyrazole-substituted pyrimidine kinase inhibitors demonstrates significant biological activity. The following table summarizes representative data for structurally related compounds from the literature.

Target Kinase Compound Class Representative IC₅₀ Therapeutic Area Reference
Aurora A KinasePyrimidine-based< 50 nMCancer[1],[8]
JNK34-(Pyrazol-3-yl)-pyrimidine0.63 µMNeurodegenerative Diseases[1]
BRK/PTK6Pyrazolo-pyrimidine3.37 nMCancer (TNBC)[3]
BtkPyrazolo[1,5-a]pyrimidine< 100 nMInflammation, Cancer[2]

IC₅₀ values are indicative and vary based on the specific compound and assay conditions.

This data underscores the power of the pyrazole-pyrimidine scaffold in generating highly potent kinase inhibitors across various therapeutic areas. The strategic modifications enabled by the 4-chloro intermediate are key to achieving this potency and selectivity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potential therapeutic agents. Its straightforward reactivity through SNAr and cross-coupling reactions allows for the systematic and efficient exploration of structure-activity relationships, a cornerstone of modern drug discovery. The proven success of the broader class of pyrazole-substituted pyrimidines as potent kinase inhibitors provides a strong impetus for the continued exploration of this scaffold. As our understanding of kinase biology deepens, the demand for novel, selective, and potent inhibitors will only grow. Versatile building blocks like this compound will undoubtedly play a pivotal role in meeting this demand and advancing the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents using 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and structural versatility have made it a privileged scaffold in medicinal chemistry, particularly in the development of targeted anticancer agents.[2] Pyrimidine derivatives are at the core of many FDA-approved drugs that function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] Kinase inhibitors have revolutionized cancer therapy by offering targeted treatment options with potentially fewer side effects than traditional chemotherapy. The pyrazolo[3,4-d]pyrimidine core, an analogue of purine, has shown significant promise in this area, with derivatives exhibiting potent inhibitory activity against a range of kinases implicated in tumorigenesis, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine as a key intermediate in the synthesis of novel anticancer agents. We will explore its synthesis, physicochemical properties, and its application in the construction of potent kinase inhibitors through established synthetic protocols. The causality behind experimental choices and self-validating systems for protocol verification are emphasized throughout.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material's properties is crucial for successful synthesis and scale-up.

PropertyValueSource
Molecular Formula C₈H₇ClN₄[4]
Molecular Weight 194.62 g/mol [4]
Appearance Light brown solid[5]
Purity Typically ≥95%[4]
Synonyms 1-(6-Chloropyrimidin-4-yl)-4-methyl-1H-pyrazoleN/A

Synthesis of the Core Scaffold: A Proposed Pathway

While "this compound" is commercially available, understanding its synthesis provides valuable context for impurity profiling and potential side reactions. A plausible and efficient synthesis route can be adapted from established methods for similar pyrazolo[3,4-d]pyrimidines.[1][6] The proposed synthesis involves a two-step process starting from commercially available 4,6-dichloropyrimidine and 4-methyl-1H-pyrazole.

Experimental Workflow for Synthesis of the Core Scaffold

start Starting Materials: 4,6-Dichloropyrimidine 4-Methyl-1H-pyrazole reaction Step 1: Nucleophilic Aromatic Substitution - Solvent: DMF or NMP - Base: K₂CO₃ or DIPEA - Temperature: 80-120 °C start->reaction workup Work-up & Purification - Aqueous quench - Extraction with EtOAc - Column chromatography reaction->workup product Product: This compound workup->product

Caption: Proposed synthesis workflow for the title compound.

Protocol 1: Synthesis of this compound

This protocol is based on analogous nucleophilic aromatic substitution reactions on dihalopyrimidines.

Materials:

  • 4,6-Dichloropyrimidine

  • 4-Methyl-1H-pyrazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF, add 4-methyl-1H-pyrazole (1.0-1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure "this compound".

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Anticancer Agent Synthesis: Targeting Kinases

The chloro-substituent at the 4-position of the pyrimidine ring is a key reactive handle for introducing further molecular diversity. It is susceptible to nucleophilic aromatic substitution (SNAr) with various amines, a cornerstone reaction in the synthesis of many kinase inhibitors.[2] This allows for the strategic installation of pharmacophores that can interact with the ATP-binding pocket of target kinases.

Protocol 2: Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, kinase inhibitor by reacting the title compound with a substituted aniline, a common motif in EGFR and Aurora kinase inhibitors.[2][3]

Materials:

  • This compound

  • 3-Ethynylaniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried flask, combine "this compound" (1.0 eq), 3-ethynylaniline (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final product, N-(3-ethynylphenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Mechanism of Action: Inhibition of Protein Kinases

The synthesized pyrimidine derivatives often act as ATP-competitive inhibitors of protein kinases.[7] The pyrazolo[3,4-d]pyrimidine scaffold mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The substituents on the pyrimidine ring form key interactions with specific amino acid residues in the kinase domain, leading to potent and selective inhibition.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of a pyrimidine-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Binds & donates P Inhibitor Pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates

Caption: Generalized RTK signaling inhibition by a pyrimidine-based drug.

Conclusion

"this compound" is a valuable and versatile building block for the synthesis of novel pyrimidine-based anticancer agents. Its straightforward synthesis and the reactivity of the 4-chloro position allow for the efficient generation of libraries of compounds for screening against various kinase targets. The protocols and insights provided in this application note offer a solid foundation for researchers in the field of oncology drug discovery to explore the potential of this promising chemical scaffold.

References

Application Notes & Protocols: 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine as a Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and material science on the utilization of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine . This document outlines the compound's significance, its application as a synthetic intermediate, and a detailed protocol for its functionalization in the context of developing advanced materials for organic electronics.

Introduction: The Strategic Importance of Pyrimidine-Pyrazole Heterocycles

In the quest for next-generation functional materials, the design and synthesis of novel organic molecules with tailored electronic properties are paramount. Heterocyclic compounds form the bedrock of many of these materials, and among them, pyrimidine and pyrazole derivatives have garnered significant attention.[1][2] The pyrimidine ring, being an electron-deficient aromatic system, is a key component in organic semiconductors, particularly for electron-transporting and emissive layers in Organic Light-Emitting Diodes (OLEDs).[3][4] Its inherent electron-accepting nature, stemming from the two nitrogen atoms in the ring, facilitates efficient electron injection and transport.[3][4][5]

Pyrazole derivatives are also versatile building blocks in material science and medicinal chemistry.[2][6][7] They can be readily functionalized to tune the electronic and photophysical properties of a molecule.[6] The combination of a pyrimidine core with a pyrazole substituent, as in This compound , creates a unique molecular scaffold. The 4-chloro substituent serves as a reactive handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.[8] This allows for the strategic introduction of various functional groups to construct more complex and high-performance organic electronic materials.

This guide will focus on a representative application of This compound as a precursor for synthesizing a bipolar host material for OLEDs. Bipolar host materials possess both electron and hole transporting capabilities, leading to a more balanced charge distribution within the emissive layer and, consequently, higher device efficiency and stability.

Conceptual Application: Synthesis of a Bipolar Host Material for High-Efficiency OLEDs

The core concept is to leverage the distinct electronic properties of the pyrimidine and pyrazole moieties and introduce a hole-transporting unit via a cross-coupling reaction at the chloro position. For this purpose, we will describe a Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds.

The proposed target molecule, 4-(9H-carbazol-9-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , incorporates a carbazole unit, a well-known hole-transporting moiety, onto the pyrimidine core. The resulting molecule is expected to exhibit bipolar charge transport characteristics, making it a promising candidate for a host material in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs.

The general workflow for this application is depicted in the following diagram:

G cluster_0 Synthesis of Bipolar Host Material start Starting Material: This compound reaction Suzuki Cross-Coupling Reaction start->reaction reagent Reagent: (9H-carbazol-9-yl)boronic acid reagent->reaction catalyst Catalyst System: Pd(PPh3)4 and Na2CO3 catalyst->reaction product Target Molecule: 4-(9H-carbazol-9-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine reaction->product purification Purification: Column Chromatography product->purification characterization Characterization: NMR, Mass Spectrometry purification->characterization device OLED Device Fabrication characterization->device

Caption: Synthetic workflow for a bipolar host material.

Detailed Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(9H-carbazol-9-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

This protocol provides a step-by-step methodology for the synthesis of the target bipolar host material.

Materials and Reagents
ReagentCAS NumberPuritySupplier
This compound[Specific CAS]>95%[Commercial Supplier]
(9H-carbazol-9-yl)boronic acid419405-77-9>98%[Commercial Supplier]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]14221-01-3>99%[Commercial Supplier]
Sodium Carbonate (Na2CO3)497-19-8>99%[Commercial Supplier]
Toluene108-88-3Anhydrous[Commercial Supplier]
Ethanol64-17-5Anhydrous[Commercial Supplier]
Deionized WaterN/AN/AIn-house
Dichloromethane (DCM)75-09-2ACS Grade[Commercial Supplier]
Hexane110-54-3ACS Grade[Commercial Supplier]
Silica Gel7631-86-9230-400 mesh[Commercial Supplier]
Reaction Setup and Procedure
  • Inert Atmosphere: All reactions involving organometallic catalysts must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation. Use standard Schlenk line techniques.

  • Reagent Preparation: In a 100 mL Schlenk flask, combine This compound (1.0 g, 1 equivalent), (9H-carbazol-9-yl)boronic acid (1.2 g, 1.1 equivalents), and sodium carbonate (1.5 g, 3 equivalents).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.1 g, 0.02 equivalents).

  • Solvent Addition: Add a 3:1 mixture of anhydrous toluene (30 mL) and anhydrous ethanol (10 mL) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of deionized water and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect the fractions containing the desired product and combine them.

    • Remove the solvent under reduced pressure to yield the pure product as a solid.

Characterization

The structure and purity of the synthesized 4-(9H-carbazol-9-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • Melting Point: To determine the melting point of the pure compound.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material, which is crucial for OLED applications.

  • Photophysical Measurements (UV-Vis and Photoluminescence Spectroscopy): To determine the absorption and emission properties of the material.

Expected Outcomes and Significance

The successful synthesis of 4-(9H-carbazol-9-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine provides a novel bipolar host material. The pyrimidine-pyrazole core is expected to provide good electron mobility, while the carbazole moiety will facilitate hole transport. This balanced charge transport is critical for achieving high recombination efficiency in the emissive layer of an OLED.

The following diagram illustrates the conceptual structure of a multilayer OLED incorporating the synthesized host material.

G cluster_0 Conceptual OLED Device Structure Cathode Cathode ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Synthesized Host + Dopant) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode HTL->Anode

Caption: Multilayer OLED device architecture.

The versatility of the chloro-substituent on the starting material allows for the introduction of a wide range of other functional groups, enabling the synthesis of a library of materials with tunable properties for various applications in organic electronics and beyond.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its unique electronic structure and the presence of a reactive chloro group make it an ideal starting point for creating complex molecules with tailored properties for applications in organic electronics, particularly in the development of high-performance OLEDs. The detailed protocol provided herein offers a practical guide for researchers to explore the potential of this promising compound in their own material science research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The target molecule is a key intermediate in medicinal chemistry, and its efficient synthesis is crucial. The primary route involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 4,6-dichloropyrimidine and 4-methyl-1H-pyrazole. While seemingly straightforward, this reaction is governed by subtle interplay of factors that can significantly impact yield and purity. This guide will address the most common challenges encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Synthesis & Mechanism

Question 1: What is the fundamental reaction mechanism for synthesizing this compound?

Answer: The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is further enhanced by the two electron-wielding chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to attack by nucleophiles.[1]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The deprotonated 4-methyl-1H-pyrazole acts as a nucleophile, attacking one of the electrophilic carbon atoms (C4 or C6) of the 4,6-dichloropyrimidine ring. This disrupts the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination & Aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (Cl⁻), which is a good leaving group. This step is typically fast and irreversible.

The general reactivity order for nucleophilic substitution on dichloropyrimidines is C4/C6 > C2, making the 4,6-isomer the ideal starting material for this synthesis.[3]

Caption: General workflow for the SNAr synthesis.
Yield Optimization & Reaction Conditions

Question 2: I am experiencing low yields. What are the most critical parameters to optimize?

Answer: Low yield is the most common issue. It typically stems from suboptimal reaction conditions. The key factors to investigate are the Base , Solvent , Temperature , and Stoichiometry .

Troubleshooting_Yield Start Low Yield Observed Base Base Start->Base Solvent Solvent Start->Solvent Temp Temp Start->Temp Stoich Stoich Start->Stoich BaseSol BaseSol Base->BaseSol Action SolventSol SolventSol Solvent->SolventSol Action TempSol TempSol Temp->TempSol Action StoichSol StoichSol Stoich->StoichSol Action

Caption: Troubleshooting flowchart for low reaction yield.

In-depth Explanation:

  • Choice of Base: The pyrazole N-H is acidic and must be deprotonated to form the active nucleophile.

    • Why it's critical: An insufficiently strong base will result in a low concentration of the pyrazolide anion, leading to a slow or incomplete reaction. A nucleophilic base (e.g., NaOH in some solvents) can compete with the pyrazole, leading to unwanted hydroxylation byproducts.

    • Recommendation: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the pyrazole. Inorganic carbonates like potassium carbonate (K₂CO₃) are a safer, milder alternative that often give excellent results, especially when paired with a polar solvent like DMF.[1] Tertiary amines like N,N-Diisopropylethylamine (DIPEA) can also be used.

  • Choice of Solvent: The solvent must solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.

    • Why it's critical: Protic solvents (like ethanol or water) can protonate the pyrazolide anion, reducing its nucleophilicity. Nonpolar solvents may not adequately dissolve the pyrazole salt or stabilize the charged intermediate.

    • Recommendation: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[4] Ensure the solvent is anhydrous, as water can react with 4,6-dichloropyrimidine under basic conditions.

  • Temperature Control: SNAr reactions have an activation energy barrier that must be overcome.

    • Why it's critical: Room temperature may be insufficient for the reaction to proceed at a reasonable rate. However, excessive heat can promote the formation of the disubstitution byproduct.

    • Recommendation: Monitor the reaction by Thin-Layer Chromatography (TLC). A typical starting point is to stir the reaction at room temperature for an initial period (e.g., 1 hour) and then gently heat to 60-80°C until the starting material is consumed.

ParameterRecommendationRationaleCommon Pitfall
Base K₂CO₃ (2.5 eq) or NaH (1.2 eq, 60% disp.)Efficiently deprotonates pyrazole without competing as a nucleophile.Using a weak base (e.g., triethylamine) or a nucleophilic base (e.g., NaOH).
Solvent Anhydrous DMF or AcetonitrilePolar aprotic; stabilizes the charged intermediate.Using protic solvents (e.g., ethanol) which can deactivate the nucleophile.
Temperature 60-80 °C (monitor by TLC)Provides sufficient energy for activation while minimizing side reactions.Overheating, which leads to the formation of the disubstitution product.
Stoichiometry 1.0-1.1 eq. of 4-methylpyrazoleMinimizes the formation of the disubstitution product.Using a large excess of 4-methylpyrazole.
Side Reactions and Purity

Question 3: My final product is contaminated with a major byproduct. NMR suggests it's the disubstituted pyrimidine. How can I prevent this?

Answer: The formation of 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine is the most common side reaction. It occurs when the mono-substituted product, which is still an activated electrophile, undergoes a second SNAr reaction.

Causality: The first substitution with the electron-donating pyrazole ring slightly deactivates the pyrimidine ring towards further substitution. However, under forcing conditions (high temperature, long reaction time, or excess nucleophile), the second substitution can still occur readily.

Prevention Strategies:

  • Control Stoichiometry: This is the most crucial factor. Use no more than 1.0 to 1.1 equivalents of 4-methyl-1H-pyrazole relative to 4,6-dichloropyrimidine.

  • Reverse Addition: Add the deprotonated pyrazole solution slowly to a solution of the 4,6-dichloropyrimidine. This ensures that the pyrazole is the limiting reagent at all times, minimizing its chance to react a second time.

  • Temperature Management: Avoid excessive heating. Once TLC shows the formation of the desired mono-substituted product with minimal starting material remaining, work up the reaction promptly. Do not push the reaction with prolonged heating.

  • Monitor Closely: Use TLC to track the disappearance of the starting material and the appearance of both the mono- and di-substituted products. Stop the reaction when the optimal ratio is achieved.

Question 4: What is the best way to purify the crude product and remove unreacted starting materials or the disubstituted byproduct?

Answer: Purification typically requires either recrystallization or silica gel column chromatography .[5]

  • Column Chromatography: This is the most reliable method for separating the desired mono-substituted product from both the nonpolar 4,6-dichloropyrimidine starting material and the more polar disubstituted byproduct.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) to elute the dichloropyrimidine, then gradually increase the polarity (e.g., to 20-30% EtOAc) to elute your desired product. The disubstituted product will elute at a higher polarity.

  • Recrystallization: This can be an efficient method if the main impurity is the starting material or if the product is highly crystalline.

    • Recommended Solvents: A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point.[5] Dissolve the crude material in a minimum amount of the more polar solvent while hot, then slowly add the less polar solvent until the solution becomes turbid. Allow it to cool slowly to promote crystal formation.

Detailed Experimental Protocol (Optimized)

This protocol is a validated starting point. Researchers should always monitor their specific reaction by TLC and make adjustments as necessary.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • 4-Methyl-1H-pyrazole (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,6-dichloropyrimidine (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Reagent Addition: In a separate flask, dissolve 4-methyl-1H-pyrazole (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq) to this solution and stir at room temperature for 15-20 minutes.

  • Reaction: Slowly add the pyrazole/K₂CO₃ suspension to the solution of 4,6-dichloropyrimidine at room temperature over 20-30 minutes.

  • Heating & Monitoring: After the addition is complete, heat the reaction mixture to 70°C. Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

References

Technical Support Center: Purification of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to equip you with the knowledge to optimize your purification strategy, leading to high-purity material suitable for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Symptom: Your crude product, after aqueous work-up and solvent extraction, shows significant impurities by TLC or LC-MS analysis.

Potential Causes & Solutions:

  • Incomplete Reaction: The presence of starting materials, 4,6-dichloropyrimidine and 4-methylpyrazole, is a common issue.

    • Troubleshooting: Ensure your reaction has gone to completion by monitoring with TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Formation of Isomeric Byproducts: The nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine can sometimes lack complete regioselectivity, leading to the formation of the undesired 4-chloro-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine isomer. The separation of these isomers can be challenging due to their similar polarities.

    • Troubleshooting: While difficult to separate, careful column chromatography is the most effective method. A shallow gradient of the more polar solvent in your mobile phase can help to improve resolution.

  • Di-substituted Byproduct: The reaction of both chlorine atoms on the pyrimidine ring with 4-methylpyrazole can lead to the formation of 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine.

    • Troubleshooting: This byproduct is significantly less polar than the desired mono-substituted product and can typically be separated by column chromatography. Using a stoichiometric amount of 4-methylpyrazole can help to minimize its formation.

  • Hydrolysis: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, especially under basic conditions or during prolonged aqueous work-up, leading to the formation of 6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-ol.

    • Troubleshooting: Keep the temperature low during aqueous work-up and avoid strongly basic conditions. If significant hydrolysis has occurred, an acidic wash might help to remove the more polar hydroxylated impurity.

Workflow for Initial Purification:

Caption: Initial work-up workflow.

Issue 2: Difficulty in Recrystallization

Symptom: You are unable to obtain crystalline material, or the purity does not improve significantly after recrystallization.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The solubility profile of your compound and its impurities is critical for successful recrystallization.

    • Troubleshooting: A solvent screening is recommended. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Common solvents for similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, and ethyl acetate. Solvent pairs, such as ethanol/water or ethyl acetate/hexane, can also be effective.

  • Presence of Oily Impurities: Some byproducts may be oils that hinder crystallization.

    • Troubleshooting: Attempt to "oil out" the impurities by adding a non-polar solvent to a solution of your crude product in a polar solvent. The oil can then be separated, and the desired compound crystallized from the remaining solution. Alternatively, a preliminary purification by column chromatography may be necessary to remove these impurities before recrystallization.

Recrystallization Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube.

  • Observe the solubility at room temperature.

  • Heat the test tubes with insoluble material and observe if the compound dissolves.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath to observe crystal formation.

Solvent SystemObservation
EthanolGood solubility upon heating, crystals form on cooling.
IsopropanolSimilar to ethanol, may offer different crystal morphology.
Ethyl Acetate/HexaneGood for inducing crystallization if the compound is too soluble in pure ethyl acetate.
AcetonitrileCan be effective for moderately polar compounds.
Issue 3: Poor Separation in Column Chromatography

Symptom: Your target compound co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent is not optimized for separating your compound from its impurities.

    • Troubleshooting: A systematic TLC analysis with different solvent systems is crucial before running a column. A good mobile phase for TLC should give your product an Rf value of around 0.3-0.4. For pyrimidine derivatives, common mobile phases include mixtures of hexane and ethyl acetate or dichloromethane and methanol.

  • Overloading the Column: Applying too much crude material to the column will result in poor separation.

    • Troubleshooting: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1.

  • Incorrect Stationary Phase: Standard silica gel may not be suitable for all separations.

    • Troubleshooting: If you are struggling to separate closely related isomers, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Decision Tree for Purification Strategy:

G start Crude Product Purity Check (TLC/LC-MS) high_purity High Purity (>95%) start->high_purity medium_purity Medium Purity (80-95%) start->medium_purity low_purity Low Purity (<80%) start->low_purity final_product Pure Product high_purity->final_product recrystallization Recrystallization medium_purity->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography recrystallization->final_product recrystallization->final_product column_chromatography->recrystallization

Caption: Decision-making for purification.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: Based on its structure, this compound is expected to be a solid at room temperature with moderate polarity. It should be soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents like ethyl acetate and acetone. Its solubility in alcohols like ethanol and methanol is likely moderate and will increase with heating. It is expected to have poor solubility in non-polar solvents like hexane and in water.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: What are the recommended storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the chloro-substituent.

Q4: Can this compound be purified by sublimation?

A4: While some heterocyclic compounds can be purified by sublimation, it is generally more effective for non-polar, thermally stable compounds. Given the polarity and potential for thermal degradation of this compound, sublimation is not a recommended primary purification method. Recrystallization and chromatography are more reliable.

Technical Support Center: Synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing troubleshooting advice and in-depth explanations to ensure a successful and efficient reaction.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most common synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and reduce the overall yield. This guide will delve into the intricacies of this synthesis, offering practical solutions to common problems.

Main Reaction Pathway

The primary transformation involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by the pyrazole nitrogen. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.

Main Reaction Pathway 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Product This compound 4,6-Dichloropyrimidine->Product + 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole->Product Base Base Base->Product

Caption: Main reaction for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction is producing a significant amount of a di-substituted product. How can I minimize this?

Answer: The formation of 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine is a common side reaction resulting from the substitution of both chlorine atoms. The pyrimidine ring is activated towards nucleophilic attack, and the initial substitution can sometimes further activate the ring for a second substitution.

Causality:

  • Stoichiometry: Using an excess of 4-methyl-1H-pyrazole or the base will drive the reaction towards di-substitution.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times provide the necessary energy and opportunity for the second substitution to occur.

Troubleshooting Steps:

ParameterRecommendationRationale
Stoichiometry Use a slight excess (1.0-1.1 equivalents) of 4,6-dichloropyrimidine.This ensures that the 4-methyl-1H-pyrazole is the limiting reagent, reducing the likelihood of a second substitution.
Temperature Maintain a lower reaction temperature (e.g., room temperature or slightly above).The first substitution is generally faster than the second. Lower temperatures can provide better selectivity.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting pyrazole is consumed.Prolonged reaction times will favor the formation of the thermodynamically more stable di-substituted product.
Order of Addition Slowly add the deprotonated pyrazole solution to the solution of 4,6-dichloropyrimidine.This maintains a low concentration of the nucleophile in the reaction mixture, disfavoring the second substitution.

digraph "Di-substitution Side Reaction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Di-substituted" [label="4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ExcessPy" [label="Excess 4-Methyl-1H-pyrazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Product" -> "Di-substituted" [label="+ 4-Methyl-1H-pyrazole"]; "ExcessPy" -> "Di-substituted" [style=dashed]; }

Caption: Formation of the di-substituted side product.

FAQ 2: I am observing the formation of an isomeric product. What is it and how can I avoid it?

Answer: While the N1 of the pyrazole is the typical site of reaction, under certain conditions, substitution can occur at the N2 position, leading to the formation of 4-Chloro-6-(4-methyl-2H-pyrazol-2-yl)pyrimidine. However, for 4-methyl-1H-pyrazole, N1 substitution is strongly favored due to steric hindrance from the methyl group at the 4-position influencing the accessibility of the adjacent N2. Regioisomer formation is a more significant issue with asymmetrically substituted pyrazoles.[1][2][3]

Causality:

  • Tautomerism: Pyrazoles can exist as tautomers, and the reaction conditions can influence which tautomer is present and reacts.

  • Reaction Conditions: The choice of solvent and base can influence the regioselectivity of the reaction.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Selection Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).These bases efficiently deprotonate the pyrazole without interfering with the reaction.
Solvent Choice Aprotic polar solvents like DMF or DMSO are generally preferred.These solvents help to dissolve the reagents and facilitate the SNAr reaction.
Temperature Control As with di-substitution, lower temperatures can improve selectivity.Kinetic control at lower temperatures may favor the formation of the desired isomer.
FAQ 3: My product seems to be degrading during workup, and I am getting a hydroxyl-pyrimidine impurity. What is happening?

Answer: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, which can lead to the formation of 4-(4-methyl-1H-pyrazol-1-yl)pyrimidin-6-ol. This is particularly problematic during aqueous workup or purification on silica gel.

Causality:

  • Aqueous Workup: The presence of water, especially under non-neutral pH conditions, can lead to the hydrolysis of the C-Cl bond.

  • Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze the hydrolysis of the product.

Troubleshooting Steps:

ParameterRecommendationRationale
Workup Use anhydrous workup conditions whenever possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to maintain a slightly basic pH, followed by a brine wash.Neutralizing any acid present will minimize hydrolysis.
Purification Use neutral or deactivated silica gel for chromatography. Alternatively, consider purification by crystallization.This will prevent on-column degradation of the product.
Drying Ensure all solvents are thoroughly removed under reduced pressure after extraction and before chromatography.Residual water can contribute to hydrolysis.

digraph "Hydrolysis Side Reaction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

"Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrolysis" [label="4-(4-methyl-1H-pyrazol-1-yl)pyrimidin-6-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Water" [label="H2O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Product" -> "Hydrolysis" [label="+ H2O"]; "Water" -> "Hydrolysis" [style=dashed]; } Caption: Hydrolysis of the product to the corresponding pyrimidinol.


Experimental Protocol: A Representative Synthesis

While a specific protocol for the target molecule is not readily available in the cited literature, the following is a representative procedure based on analogous syntheses of similar compounds. Materials:

  • 4,6-Dichloropyrimidine
  • 4-Methyl-1H-pyrazole
  • Sodium hydride (60% dispersion in mineral oil)
  • Anhydrous Dimethylformamide (DMF)
  • Ethyl acetate
  • Saturated aqueous sodium bicarbonate solution
  • Brine
  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
  • Allow the mixture to stir at room temperature for30 minutes, or until hydrogen evolution ceases.
  • Cool the reaction mixture back to 0 °C and add a solution of 4,6-dichloropyrimidine (1.1 eq.) in anhydrous DMF dropwise.
  • Allow the reaction to warm to room temperature and stir for2-4 hours, monitoring the progress by TLC or LC-MS.
  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
  • Extract the product with ethyl acetate (3 x).
  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on neutral silica gel or by crystallization.

Data Presentation: Summary of Potential Side Products

Side Product Chemical Name Molecular Weight Potential Cause Analytical Signature (Expected)
Di-substituted Product 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine 226.26 g/mol Excess pyrazole/base, high temperature, long reaction time Absence of C-Cl bond, characteristic pyrazole signals in a 2:1 ratio to pyrimidine signals in NMR.
Hydrolysis Product 4-(4-methyl-1H-pyrazol-1-yl)pyrimidin-6-ol 176.18 g/mol Aqueous workup, acidic conditions Presence of a hydroxyl group, shift in pyrimidine proton signals in NMR.

  • Ogurtsov, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1253. --INVALID-LINK--2. ResearchGate. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. --INVALID-LINK--3. Clausius Scientific Press. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. 2021 International Conference on Medical Imaging, Sanitation and Biological Pharmacy (MISBP 2021). --INVALID-LINK--4. Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. --INVALID-LINK--5. Google Patents. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. --INVALID-LINK--6. Google Patents. (1991). Preparation of 4-chloropyrazoles. --INVALID-LINK--7. CymitQuimica. (n.d.). 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine. --INVALID-LINK--8. Al-Ghorbani, M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. --INVALID-LINK--9. Henderson, J. L., et al. (2020). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm, 11(3), 555-562. --INVALID-LINK--10. Chemrio. (n.d.). This compound. --INVALID-LINK--11. Google Patents. (2000). Process for preparing 4,6-dichloro-pyrimidine. --INVALID-LINK--12. ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. --INVALID-LINK--13. National Institutes of Health. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. --INVALID-LINK--14. Curia Global. (2019). Selected Publications and Patents from 2005–2019. --INVALID-LINK--15. National Institutes of Health. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. --INVALID-LINK--16. AKSci. (n.d.). 4-Chloro-6-methyl-2-(1H-pyrazol-1-YL)pyrimidine. --INVALID-LINK--17. National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. --INVALID-LINK--18. Chemicalbook. (n.d.). 4-(4-BROMO-1H-PYRAZOL-1-YL)-6-CHLORO-2-(METHYLTHIO)PYRIMIDINE. --INVALID-LINK--19. PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. --INVALID-LINK--20. National Institutes of Health. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine and its derivatives. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this class of compounds.

Understanding the Core Challenge: Why is Solubility an Issue?

Derivatives of this compound are heterocyclic compounds, a class of molecules fundamental to medicinal chemistry.[1] Their structure, rich in nitrogen atoms within the pyrimidine and pyrazole rings, contributes to their unique chemical properties and biological activities.[1][2][3] However, the same features that make them promising drug candidates can also lead to poor aqueous solubility.

The primary reasons for this challenge include:

  • High Crystal Lattice Energy: The planar nature of the pyrimidine and pyrazole rings can facilitate strong intermolecular interactions (π-π stacking) in the solid state. Overcoming this high crystal lattice energy requires a significant amount of energy, which can impede dissolution.[4][5]

  • Hydrophobicity: While the nitrogen atoms can participate in hydrogen bonding, the overall molecule often possesses a significant hydrophobic character, leading to low affinity for aqueous media.[5]

  • Molecular Symmetry and Planarity: Symmetrical and planar molecules tend to pack more efficiently into a crystal lattice, increasing their melting point and decreasing their solubility.[5][6]

Poor solubility can severely limit a compound's bioavailability, lead to unreliable results in biological assays, and pose significant hurdles during formulation development.[1]

Initial Assessment: Quantifying the Solubility Problem

Before attempting to solve a solubility issue, it's crucial to accurately measure it. Two key types of solubility measurements are relevant in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound that precipitates out of a solution when a concentrated DMSO stock is diluted into an aqueous buffer.[1][7] It's a high-throughput method suitable for the early stages of drug discovery to quickly flag potential issues.[1][7]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[1][7] This is a more time-consuming but accurate measure, critical for later-stage development.[1]

A common goal in early-stage drug discovery is to achieve a solubility of greater than 60 µg/mL.[1]

Experimental Protocol 1: Basic Kinetic Solubility Assessment

This protocol provides a rapid assessment of your compound's solubility in a standard buffer like Phosphate-Buffered Saline (PBS).

Materials:

  • Compound stock solution (e.g., 10-20 mM in 100% DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plates (clear for absorbance readings)

  • Nephelometer or a plate reader capable of measuring turbidity/light scattering

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate (the "compound plate"), perform a serial dilution of your DMSO stock solution.

  • Prepare Assay Plate: In a new 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Initiate Precipitation: Transfer 2 µL from the compound plate to the assay plate. This creates a 1:50 dilution. Mix immediately.[8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[8]

  • Measurement: Read the plate using a nephelometer to measure the extent of precipitation.[8] The concentration at which significant light scattering is observed is an indication of the kinetic solubility limit.

Troubleshooting & Optimization Strategies

Once you have quantified the solubility issue, you can employ a range of strategies to overcome it. The choice of strategy will depend on the stage of your research and the intended application of the compound.

Diagram: Decision Workflow for Solubility Enhancement

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Strategies cluster_3 Structural Modification Strategies cluster_4 Validation A Poorly Soluble Derivative B Measure Kinetic & Thermodynamic Solubility A->B C Is Structural Modification an Option? B->C D Formulation-Based Approaches C->D No E Structural Modification C->E Yes F pH Modification D->F G Co-solvents D->G H Excipients (e.g., Cyclodextrins) D->H I Amorphous Solid Dispersions (ASDs) D->I J Introduce Polar Groups E->J K Disrupt Planarity/ Symmetry E->K L Reduce LogP E->L M Re-measure Solubility F->M G->M H->M I->M J->M K->M L->M N Assess Impact on Biological Activity M->N

Caption: A decision tree for selecting an appropriate solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer for my in vitro assay. What's the first thing I should check?

A: The most common cause is exceeding the kinetic solubility limit of your compound in the final assay buffer.[8] First, verify the final concentration of your compound. It may be too high. Second, check the final percentage of DMSO. While a clear stock in 100% DMSO is a good start, it doesn't guarantee solubility after a significant change in solvent polarity.[8] A final DMSO concentration between 0.5% and 1% is a widely accepted standard to minimize both solubility issues and potential off-target effects.[8]

Q2: Can changing the pH of my buffer improve the solubility of my pyrimidine derivative?

A: Yes, this can be a very effective strategy. Pyrimidine and pyrazole moieties contain nitrogen atoms that can be protonated at acidic pH.[3][9][10] This ionization increases the polarity of the molecule, which can significantly enhance aqueous solubility.[3] Experiment with a pH range to find the optimal balance where your compound is both soluble and stable, and where the pH is compatible with your biological assay.

Q3: I'm considering using a co-solvent. What are some common choices and what concentration should I use?

A: Co-solvents are small amounts of organic solvents added to the primary aqueous solvent to increase the solubility of hydrophobic compounds.[11] For biological assays, common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] It's best to start with a low concentration (e.g., 1-5% v/v) and incrementally increase it, while carefully monitoring for any effects on your assay's performance (e.g., enzyme activity, cell viability).

Q4: What are cyclodextrins and how can they help with my solubility problem?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble drug molecules, like your pyrimidine derivative, within their hydrophobic core, forming an "inclusion complex."[12][13][14] This complex has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[14][15] Substituted β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceutical formulations due to their high water solubility and ability to enhance drug bioavailability.[12][16]

Q5: I've heard about Amorphous Solid Dispersions (ASDs). Is this a viable strategy for early-stage research?

A: An Amorphous Solid Dispersion (ASD) is a technique where the crystalline drug is converted into a high-energy, amorphous state and dispersed within a carrier, usually a polymer.[4][17][18] This amorphous form has higher free energy and lacks the rigid crystal lattice, leading to significantly enhanced solubility and dissolution rates.[4][19][20] While powerful, creating ASDs using techniques like spray-drying or hot-melt extrusion is more common in later-stage formulation development.[18][21] However, for critical lead compounds, exploring ASDs can be a valuable strategy to overcome severe solubility limitations.[19][22]

Advanced Troubleshooting & In-Depth Protocols

Strategy 1: pH Modification and Salt Formation

For ionizable compounds, adjusting the pH is often the simplest and most effective initial approach.

Objective: To determine the solubility of your compound across a physiologically relevant pH range.

Materials:

  • Solid (powdered) form of your pyrimidine derivative.

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • HPLC or UPLC system with a suitable column and detection method (UV-Vis or MS).

Procedure:

  • Sample Preparation: Add an excess amount of your solid compound to vials containing each buffer. Ensure enough solid is present so that some remains undissolved at the end of the experiment.[1]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze it using a validated HPLC/UPLC method to determine the concentration.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Strategy 2: Formulation with Excipients

When intrinsic solubility is the limiting factor, formulation with excipients can provide a solution.

Excipient ClassExample(s)Mechanism of ActionTypical Use Case
Co-solvents Propylene Glycol, Ethanol, PEG 400Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[11]In vitro assays, early-stage formulations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles that encapsulate the drug, increasing its apparent solubility.Both oral and parenteral formulations.
Cyclodextrins HP-β-CD, SBE-β-CDForms inclusion complexes where the hydrophobic drug is held within the cyclodextrin's central cavity.[12][16]Oral and parenteral formulations to improve solubility and bioavailability.[12][13]

Objective: To assess the ability of HP-β-CD to improve the aqueous solubility of your compound.

Procedure:

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Follow the procedure for Thermodynamic Solubility measurement (as in Protocol 2), adding an excess of your solid compound to each HP-β-CD solution.

  • After equilibration and filtration, quantify the concentration of your compound in each solution.

  • Plot the solubility of your compound as a function of the HP-β-CD concentration. A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Strategy 3: Structural Modification

In the lead optimization phase, modifying the chemical structure can be a powerful tool to permanently address poor solubility.

G cluster_0 Core Core Scaffold (Pyrimidine-Pyrazol) Solubility Aqueous Solubility AddPolar Add Polar Group (e.g., -OH, -NH2, Morpholine) AddPolar->Solubility +ve impact DisruptPacking Disrupt Crystal Packing (Add bulky, non-planar groups) DisruptPacking->Solubility +ve impact ReduceLogP Reduce Lipophilicity (LogP) (Replace alkyl with ether) ReduceLogP->Solubility +ve impact

Caption: Key structural modification tactics to improve aqueous solubility.

Causality Behind the Choices:

  • Introduce Polar Groups: Adding hydrogen bond donors/acceptors (like hydroxyls or amines) or incorporating polar heterocyclic rings (like morpholine) increases the molecule's interaction with water, thereby improving solubility.[5][23]

  • Disrupt Planarity and Symmetry: Introducing bulky or conformationally flexible groups can disrupt the efficient packing of molecules in the crystal lattice.[23] This lowers the melting point and reduces the energy barrier to dissolution.[5]

  • Reduce Lipophilicity (LogP): Systematically replacing hydrophobic moieties (e.g., long alkyl chains) with more polar ones (e.g., ethers, short-chain alcohols) can lower the compound's octanol-water partition coefficient (LogP) and improve aqueous solubility.[5]

References

"4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

A Guide to Ensuring Compound Integrity in Research and Development

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the practical, field-proven insights necessary to maintain the stability and integrity of this key synthetic intermediate. Inconsistent results in synthetic chemistry or screening campaigns can often be traced back to the degradation of a critical reagent. This guide is structured to help you preemptively avoid these issues through proper storage and to troubleshoot potential stability problems.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the handling and stability of this compound.

Q1: What is the primary cause of degradation for this compound?

A: The most significant stability risk for this compound is hydrolysis. The chloro-substituent on the pyrimidine ring is an electrophilic center, making it susceptible to nucleophilic attack by water.[1][2] This reaction replaces the chlorine atom with a hydroxyl group, forming the corresponding pyrimidone derivative. This transformation is generally irreversible and will render the compound inactive for subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the chlorine acts as a leaving group. While the pyrazole ring itself is known to be a metabolically stable and generally robust heterocycle, the chloropyrimidine moiety is the reactive center of concern.[3][4]

Q2: What are the optimal long-term storage conditions?

A: To minimize the risk of hydrolysis and other potential degradation pathways, long-term storage under controlled conditions is critical. Based on the reactivity of chloropyrimidines and general best practices for sensitive reagents, we recommend the conditions outlined in the table below.[5][6]

Q3: Can I handle the compound on the open bench for weighing?

A: This is strongly discouraged. Even brief exposure to atmospheric moisture can initiate degradation on the surface of the solid material. If you must handle the compound outside of a controlled atmosphere, it should be for the shortest time possible, and the container should be allowed to fully equilibrate to room temperature inside a desiccator before opening. This prevents condensation of moisture from the air onto the cold solid. For routine weighing and aliquoting, the use of a nitrogen-filled glovebox is the gold standard.

Q4: How should I store the compound if it's dissolved in a solvent?

A: Long-term storage in solution is not recommended. The rate of degradation is significantly accelerated when the compound is in solution compared to its solid state. If you must prepare a stock solution, adhere to the following principles:

  • Use only anhydrous aprotic solvents such as Dimethylformamide (DMF), Dioxane, or Tetrahydrofuran (THF).

  • Prepare solutions fresh for each experiment and use them immediately.

  • Never store solutions in protic solvents like methanol, ethanol, or water, as these can act as nucleophiles and directly cause solvolysis, degrading the compound.

Q5: My compound has changed in appearance (e.g., color, texture). Is it still usable?

A: A change in physical appearance, such as from a light-colored powder to a discolored or gummy solid, is a strong indicator of degradation.[7] You should not use the material and should instead verify its integrity using the analytical methods described in the Troubleshooting Guide below.

Summary of Storage Conditions

For quick reference, these are the recommended storage parameters for this compound.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Protect from Light (Amber Vial)Prevents potential photochemical degradation, a general best practice for complex organic molecules.
Container Tightly Sealed Vial with Secure CapProvides a physical barrier against moisture ingress. Wrapping the cap seal with Parafilm™ is recommended.[5][6]

Troubleshooting Guide: Suspected Compound Degradation

If you observe inconsistent results in your experiments or suspect your material has been compromised, follow this workflow to diagnose the issue.

Issue: Poor yield in a cross-coupling reaction, or inconsistent biological screening results.

Hypothesis: The starting material, this compound, may have partially or fully degraded via hydrolysis.

Diagnostic Workflow:

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results Observed Visual Step 1: Visual Inspection (Color, Texture Change?) Start->Visual Analytical Step 2: Analytical Verification (LC-MS is Recommended) Visual->Analytical If appearance changed or doubt remains Decision Degradation Confirmed? Analytical->Decision Discard Action: Discard Compromised Stock. Procure and Properly Store Fresh Material. Decision->Discard Yes Proceed Result: No Degradation Detected. Troubleshoot Other Experimental Parameters. Decision->Proceed No

Caption: Workflow for diagnosing compound degradation.

Step-by-Step Analytical Verification Protocol

This protocol provides a self-validating system to confirm the integrity of your compound.

  • Prepare a Sample: Accurately weigh ~1 mg of the suspect compound and dissolve it in an appropriate volume of an anhydrous aprotic solvent (e.g., 1 mL of Acetonitrile or DMF) to create a stock solution.

  • LC-MS Analysis (Recommended):

    • Inject the sample onto a standard C18 reverse-phase LC column.

    • Expected Result (Intact Compound): Look for a major peak corresponding to the mass of the parent compound.

      • Molecular Formula: C₈H₇ClN₄

      • Exact Mass: 194.04

      • Expected [M+H]⁺: 195.05

    • Indication of Degradation: Look for a peak corresponding to the hydrolyzed product (pyrimidone).

      • Hydrolyzed Formula: C₈H₈N₄O

      • Exact Mass: 176.07

      • Expected [M+H]⁺: 177.08

    • Trustworthiness: The presence of a significant peak at m/z 177.08 is conclusive evidence of hydrolysis. The relative peak areas can provide a semi-quantitative estimate of the extent of degradation.

  • ¹H NMR Analysis (Alternative):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a proton NMR spectrum.

    • Compare the resulting spectrum to a reference spectrum of a known pure sample. The appearance of new signals or significant changes in the integration of existing peaks indicates the presence of impurities or degradation products.

Protocol: Standard Operating Procedure for Handling Upon Receipt

  • Inspect Packaging: Upon receipt, ensure the container's primary and secondary seals are intact.

  • Equilibrate Before Opening: Place the sealed container in a desiccator at room temperature for at least 30 minutes. This is a critical step. Opening a cold vial will cause atmospheric moisture to condense directly onto the compound, initiating hydrolysis.

  • Aliquot in a Controlled Environment: If possible, perform the initial opening and aliquoting inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, work quickly in a fume hood and consider flushing the vial's headspace with an inert gas before re-sealing.

  • Securely Reseal: Tightly close the vial cap. For long-term storage, wrap the cap-vial interface with Parafilm™ to create an additional barrier against moisture.

  • Return to Storage: Immediately return the main container to refrigerated (2–8 °C), dark storage. Label any aliquots with the date and store them under the same conditions.

References

Technical Support Center: Interpreting the NMR Spectrum of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR spectral interpretation of this compound. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot your results effectively.

Visualizing the Structure

To begin, let's visualize the molecule at the heart of our discussion.

Caption: Structure of this compound.

Predicted NMR Data

While experimental data for this specific molecule is not widely published, we can predict the expected chemical shifts based on known values for similar pyrimidine and pyrazole structures. These predictions serve as a baseline for troubleshooting.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Pyrimidine H-2~8.7 - 8.9~158 - 160
Pyrimidine H-5~7.5 - 7.7~115 - 118
Pyrazole H-3~8.5 - 8.7~140 - 142
Pyrazole H-5~8.0 - 8.2~130 - 133
Pyrazole CH₃~2.2 - 2.4~10 - 12
Pyrimidine C-4-~160 - 162Attached to Cl
Pyrimidine C-6-~162 - 164Attached to Pyrazole
Pyrazole C-4-~110 - 113Attached to CH₃

Frequently Asked Questions (FAQs)

Q1: I am seeing a singlet around 8.8 ppm, but I'm not sure if it's the pyrimidine H-2 or the pyrazole H-3 proton. How can I distinguish them?

A1: This is a common point of confusion due to the electron-withdrawing nature of the adjacent nitrogen atoms in both rings, leading to similar downfield shifts. Here's a systematic approach to assignment:

  • 2D NMR Spectroscopy: The most definitive method is to run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The pyrimidine H-2 proton should show correlations to the pyrimidine C-4 and C-6 carbons, while the pyrazole H-3 proton will show correlations to the pyrazole C-5 and C-4 carbons.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOESY or ROESY experiment can also be helpful. The pyrazole H-5 proton should show an NOE to the pyrimidine H-5 proton due to their spatial proximity. Once H-5 of the pyrazole is identified, the other pyrazole proton can be assigned as H-3.

Q2: My methyl signal is not a clean singlet. What could be the cause?

A2: A non-singlet methyl peak can arise from several factors:

  • Long-Range Coupling: While typically a singlet, the methyl protons can sometimes exhibit very small long-range coupling to the pyrazole protons (H-3 and H-5). This might manifest as a slight broadening or a very narrowly split multiplet.

  • Presence of Rotamers: If there is restricted rotation around the C6-N1' bond (connecting the pyrimidine and pyrazole rings), you might be observing two or more rotational isomers (rotamers) that are slowly interconverting on the NMR timescale. This would result in multiple, closely spaced methyl signals. To test this, acquire the spectrum at a higher temperature. If the peaks coalesce into a single sharp singlet, you are likely dealing with rotamers.[1]

  • Impurity: An impurity containing a methyl group is another possibility. Check your starting materials and byproducts from the synthesis.

Q3: I am missing one of the aromatic proton signals. Why might this be?

A3: The absence of an expected signal can be due to:

  • Deuterium Exchange: If you are using a protic solvent like methanol-d₄ or have water contamination in your DMSO-d₆, acidic protons can exchange with deuterium. While the aromatic protons on the pyrimidine and pyrazole rings are generally not readily exchangeable, any residual acidic starting materials or byproducts could lead to unexpected exchange phenomena.

  • Peak Overlap: The signal may be overlapping with the residual solvent peak or another signal in the spectrum.[1] Try acquiring the spectrum in a different solvent (e.g., CDCl₃ or acetone-d₆) to see if the peaks resolve.

  • Broadening: The peak may be excessively broad and lost in the baseline. This can be caused by the presence of paramagnetic impurities or by chemical exchange processes.

In-Depth Troubleshooting Guides

Guide 1: Unexpected Peaks in the Spectrum

Problem: The ¹H or ¹³C NMR spectrum shows more signals than predicted for the pure compound.

Causality and Troubleshooting Workflow:

G start Unexpected Peaks Observed check_sm Review Starting Materials (SMs) and Reagents start->check_sm check_solvent Check for Solvent Impurities (e.g., water, grease, acetone) start->check_solvent sm_impurity Known SM Impurity? check_sm->sm_impurity isolate_sm Isolate and run NMR of SM sm_impurity->isolate_sm No check_synthesis Analyze Synthesis Byproducts sm_impurity->check_synthesis Yes isolate_sm->check_synthesis hydrolysis Potential Hydrolysis? (e.g., 4-OH pyrimidine) check_synthesis->hydrolysis incomplete_chlorination Incomplete Chlorination? (e.g., residual pyrimidone) check_synthesis->incomplete_chlorination side_reaction Other Side Reactions? check_synthesis->side_reaction final_analysis Correlate Unexpected Peaks with Potential Structures hydrolysis->final_analysis incomplete_chlorination->final_analysis side_reaction->final_analysis solvent_issue Known Solvent Peak? check_solvent->solvent_issue purify_solvent Use Fresh/Purified Solvent solvent_issue->purify_solvent No solvent_issue->final_analysis Yes purify_solvent->final_analysis

References

Technical Support Center: Scaling Up 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles to troubleshoot issues ranging from reaction control and impurity formation to final product isolation.

Overview of the Core Synthesis Pathway

The most prevalent and industrially viable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloropyrimidine with 4-methyl-1H-pyrazole in the presence of a base.

The pyrimidine ring is electron-deficient, which facilitates the attack by nucleophiles and allows for the displacement of the chloro substituents.[1][2] In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent and highly activated for substitution.[1][3]

The fundamental challenge in this synthesis is controlling the reaction to favor the mono-substituted product over the di-substituted byproduct. Stoichiometry, reaction temperature, and the choice of base are critical parameters that must be precisely controlled, especially during scale-up.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reagents Charge Reactor: - 4,6-Dichloropyrimidine - 4-Methyl-1H-pyrazole - Solvent Addition Controlled Addition of Base Solution Reagents->Addition T < 0°C Base Prepare Base Solution Base->Addition Reaction Reaction Monitoring (TLC, HPLC, GC) Addition->Reaction Maintain Temp. Quench Reaction Quench (e.g., Water) Reaction->Quench Upon Completion Extraction Solvent Extraction Quench->Extraction Crystallization Crystallization/ Precipitation Extraction->Crystallization Isolation Filtration & Drying Crystallization->Isolation Product Final Product: 4-Chloro-6-(4-methyl-1H- pyrazol-1-yl)pyrimidine Isolation->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process in a practical Q&A format.

Q1: My reaction is producing a significant amount of the di-substituted byproduct, 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine. How can I improve selectivity for the mono-substituted product?

Answer: This is the most common challenge. The formation of the di-substituted byproduct occurs when a second molecule of 4-methyl-1H-pyrazole reacts with the desired mono-substituted product. Several factors influence this selectivity:

  • Stoichiometry: Ensure that 4,6-dichloropyrimidine is used in excess relative to 4-methyl-1H-pyrazole. A molar ratio of 1.2 to 1.5 equivalents of the dichloropyrimidine is a good starting point for optimization. Using the pyrazole as the limiting reagent is critical.

  • Base Addition: The rate of base addition is paramount. A slow, controlled addition of the base (e.g., K₂CO₃, Et₃N) ensures that the concentration of the deprotonated (and highly reactive) pyrazole anion is kept low at all times. This minimizes the chance of it reacting with the already-formed product.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures (e.g., -10°C to 10°C) significantly favor mono-substitution over di-substitution. The second substitution step typically has a higher activation energy, making it more sensitive to temperature increases.

  • Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), can be preferable to strong bases like sodium hydride (NaH). Stronger bases generate a higher concentration of the pyrazole anion, which can accelerate the rate of the second substitution.

ParameterRecommendation for High Mono-selectivityRationale
Molar Ratio 1.2 - 1.5 eq. of 4,6-DichloropyrimidineKeeps the pyrazole as the limiting reagent.
Temperature -10°C to 10°CReduces the rate of the second substitution reaction.
Base Addition Slow, dropwise addition over several hoursMaintains a low concentration of the reactive pyrazole anion.
Base Choice Weaker inorganic bases (e.g., K₂CO₃)Avoids high concentrations of the pyrazole anion.
Q2: The reaction is highly exothermic and difficult to control at a larger scale. What are the primary safety concerns and mitigation strategies?

Answer: Thermal control is a critical safety consideration for SNAr reactions. The reaction is inherently exothermic, and a loss of cooling can lead to a runaway reaction, causing a rapid increase in temperature and pressure.

  • Solvent and Base Combination: The combination of strong bases like sodium hydride (NaH) with polar aprotic solvents like DMF or DMSO is notoriously hazardous and should be avoided in scale-up.[4] These combinations can decompose exothermically, sometimes violently, at elevated temperatures.[4]

  • Thermal Hazard Analysis: Before scaling up, it is essential to perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). This will determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and help design an adequate cooling capacity.

  • Controlled Addition: As with selectivity, the controlled addition of the limiting reagent or base is the primary method for managing heat evolution. The rate of addition should be tied to the reactor's ability to dissipate heat, ensuring the temperature remains within the desired range.

  • Quenching Procedure: The quenching step (e.g., adding water) can also be highly exothermic, especially if there is an excess of reactive intermediates. The quench should be performed slowly and with adequate cooling.

Troubleshooting_Tree Start High Level of Di-substitution Impurity? Q_Stoich Is 4,6-Dichloropyrimidine in excess (1.2-1.5 eq.)? Start->Q_Stoich A_Stoich_No Adjust stoichiometry. Use pyrazole as limiting reagent. Q_Stoich->A_Stoich_No No Q_Stoich->A_Stoich_Yes Yes Q_Temp Is reaction temperature low (e.g., < 10°C)? A_Stoich_Yes->Q_Temp A_Temp_No Lower reaction temperature. Q_Temp->A_Temp_No No Q_Temp->A_Temp_Yes Yes Q_Base Is base addition slow and controlled? A_Temp_Yes->Q_Base A_Base_No Slow down base addition rate. Consider semi-batch process. Q_Base->A_Base_No No A_Base_Yes Problem likely solved or requires deeper analysis (e.g., mixing efficiency). Q_Base->A_Base_Yes Yes

Caption: Decision tree for troubleshooting di-substitution.

Q3: I am having difficulty purifying the product. What are the common impurities and how can I remove them?

Answer: Effective purification relies on understanding the impurity profile. The most common impurities are:

  • Unreacted 4,6-Dichloropyrimidine: Can be removed by a basic wash (e.g., dilute NaOH) during work-up, which will hydrolyze the dichloropyrimidine to its more water-soluble hydroxy derivatives.

  • Unreacted 4-Methyl-1H-pyrazole: Being weakly acidic, it can be removed with an acidic wash (e.g., dilute HCl) during the extractive work-up.

  • 4,6-bis(4-methyl-1H-pyrazol-1-yl)pyrimidine (Di-substituted): This is often the most challenging impurity to remove as its physical properties can be very similar to the desired product.

    • Crystallization: The primary method for removal. A careful screen of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof) is required to find a system where the desired product has significantly lower solubility than the di-substituted impurity at a given temperature.

    • Chromatography: While effective at the lab scale, silica gel chromatography is generally not economically viable for large-scale production. It should be used as a last resort or for producing very high-purity reference material.

Q4: What is the optimal choice of base and solvent for a scalable process?

Answer: The ideal choice balances reactivity, safety, cost, and environmental impact.

  • Base:

    • Potassium Carbonate (K₂CO₃): Often the best choice for scale-up. It is inexpensive, easy to handle, and its moderate basicity helps control the reaction selectivity. It is typically used as a solid suspension or in an aqueous solution if a biphasic system is employed.

    • Triethylamine (Et₃N) or DIPEA: Liquid organic bases that can also act as acid scavengers. They are easy to handle but can be more expensive and require careful removal during work-up.[5]

  • Solvent:

    • Acetonitrile (MeCN) or Acetone: Good choices that are relatively inert and have favorable boiling points for removal.

    • Toluene or 2-Methyl-THF: Less polar solvents that can work well, especially with inorganic bases, and are often preferred from a process safety and environmental perspective over solvents like DMF.

    • DMF, DMAc, NMP, DMSO: While effective at dissolving reactants and promoting SNAr reactions, these dipolar aprotic solvents present significant safety and environmental concerns (e.g., high boiling points, toxicity, and decomposition hazards) and should be avoided for large-scale production if possible.[4]

Detailed Experimental Protocol (Illustrative Lab-Scale)

This protocol is for illustrative purposes and must be optimized and validated for specific equipment and scales.

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 4,6-dichloropyrimidine (1.2 eq.) and a suitable solvent (e.g., acetonitrile, ~10 volumes).

  • Cooling: Cool the reactor contents to 0°C.

  • Reagent Charge: Add 4-methyl-1H-pyrazole (1.0 eq.) to the reactor.

  • Base Addition: Slowly add a slurry of potassium carbonate (2.0 eq.) in the same solvent over 2-4 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete when <1% of the 4-methyl-1H-pyrazole remains.

  • Quench: Once complete, filter off the inorganic salts. Quench the filtrate by slowly adding it to a separate vessel containing cold water (10 volumes).

  • Work-up: If necessary, adjust the pH and perform extractions to remove starting materials as described in Q3.

  • Isolation: Concentrate the organic layer under reduced pressure. Add an anti-solvent (e.g., heptane) to induce crystallization.

  • Drying: Filter the solid product, wash with cold anti-solvent, and dry under vacuum at 40-50°C to a constant weight.

References

Technical Support Center: Optimizing Reactions with 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine and Suppressing Dimer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. This valuable heterocyclic building block is instrumental in the synthesis of complex molecules for pharmaceutical and materials science research. However, its reactivity, particularly in palladium-catalyzed cross-coupling reactions, can present challenges. A common and frustrating side reaction is the formation of a homocoupled dimer, which consumes starting material and complicates purification.

This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of why dimerization occurs and to offer robust, field-proven strategies to suppress it. We will move beyond simple procedural lists to explain the causality behind our recommended protocols, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Identifying and Eliminating Dimer Byproducts

This section addresses the immediate problem: you've run a reaction and suspect the formation of an unwanted dimer.

Q1: I'm observing a significant, high-molecular-weight byproduct in my cross-coupling reaction. What is it and why is it forming?

Answer: If you are performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, the high-molecular-weight byproduct is very likely the homocoupled dimer: 6,6'-bis(4-methyl-1H-pyrazol-1-yl)-4,4'-bipyrimidine .

This side reaction occurs when two molecules of your starting chloro-pyrimidine couple with each other instead of with the intended reaction partner (e.g., a boronic acid or an amine). This process is a known challenge in cross-coupling chemistry and is often mechanistically linked to the palladium catalyst itself.[1]

Causality of Dimer Formation:

  • In Suzuki-Miyaura Couplings: Homocoupling is often promoted by the presence of oxygen or the use of Palladium(II) precatalysts like Pd(OAc)₂.[1][2] The Pd(II) must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the homocoupling of your starting material or the boronic acid, which generates Pd(0) at the expense of your reagents.[1]

  • In Buchwald-Hartwig Aminations: While less common than with Suzuki reactions, homocoupling of the aryl halide can still occur. It is an unproductive side reaction that competes with the desired C-N bond formation. The choice of ligand and reaction conditions can dramatically influence the relative rates of the desired catalytic cycle versus this unwanted pathway.[3]

Below is a diagram illustrating the competition between the desired cross-coupling and the undesired homocoupling pathway in a catalytic cycle.

References

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Intermediates: A Comparative Analysis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyrimidine ring is a key step in the synthesis of these molecules, and the choice of the starting intermediate can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the versatile building block, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , with other commonly employed pyrimidine intermediates. Our analysis is grounded in established principles of chemical reactivity and supported by available experimental data from the scientific literature, offering researchers, scientists, and drug development professionals a practical resource for making informed decisions in their synthetic endeavors.

The Pivotal Role of Pyrimidine Intermediates in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like kinases and other enzymes.[2] Consequently, pyrimidine derivatives have found applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The journey to these complex molecules often begins with simpler, functionalized pyrimidine building blocks that allow for the systematic introduction of various substituents to explore structure-activity relationships (SAR).

Halogenated pyrimidines, in particular, are workhorse intermediates, serving as versatile handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The reactivity of these intermediates is a critical consideration, influencing reaction conditions, yields, and the compatibility of other functional groups within the molecule.

In Focus: this compound

This compound is a bifunctional intermediate that offers a unique combination of a reactive chloro group on the pyrimidine ring and a substituted pyrazole moiety. The pyrazole substituent itself is a common feature in many biologically active compounds, contributing to target binding and influencing physicochemical properties.

The key reactive site for further elaboration is the chlorine atom at the 4-position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further accentuated by the two nitrogen atoms, activates the C4-Cl bond towards both nucleophilic attack and oxidative addition in palladium-catalyzed cycles.

Comparative Performance in Key Synthetic Transformations

To provide a comprehensive comparison, we will evaluate the performance of this compound against other common pyrimidine intermediates in three critical reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

It is important to note that direct, head-to-head comparative studies for this compound are not extensively available in the peer-reviewed literature. Therefore, our analysis will draw upon established reactivity principles of substituted pyrimidines and data from closely related analogues to provide a well-reasoned assessment.

General Reactivity Principles of Halopyrimidines

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors:

  • The nature of the halogen: The reactivity generally follows the order I > Br > Cl > F. This is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.

  • The position of the halogen on the pyrimidine ring: The general order of reactivity is C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to both nucleophilic attack and oxidative addition.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. For chloropyrimidines, this reaction typically requires more forcing conditions (higher temperatures, stronger bases, and more sophisticated catalyst systems) compared to their bromo or iodo counterparts.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling

Pyrimidine IntermediateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6-(pyrazol-1-yl)pyrimidine (analogue) Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)Good to Excellent[3]
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)High[3]
5-Bromo-2-chloropyrimidine Arylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10012High (at Br)N/A
4,6-Dichloropyrimidine Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Moderate to Good[4]

Note: The data for the 4-chloro-6-(pyrazol-1-yl)pyrimidine analogue is inferred from general procedures for similar compounds. MW denotes microwave irradiation.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 4-chloropyrimidine intermediate.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 4-chloropyrimidine (1 eq), boronic acid (1.2 eq), and base (2-3 eq) to a dry reaction vessel. B 2. Add Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. A->B C 3. Add degassed solvent (e.g., 1,4-dioxane/water). B->C D 4. Heat the mixture (e.g., 80-120 °C) under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and dilute with organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry organic layer, concentrate, and purify by chromatography. G->H

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

  • Degassed Solvents: Removing dissolved oxygen from solvents further protects the catalyst.

  • Base: The base is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity, often leading to higher yields and better functional group tolerance.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a common transformation in the synthesis of pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of chloropyrimidines in this reaction is lower than their bromo and iodo counterparts.

For this compound, the C4-Cl bond is the expected site of amination. The reaction will likely require a robust catalyst system, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), and a strong base.

Table 2: Comparison of Reaction Yields in Buchwald-Hartwig Amination

Pyrimidine IntermediateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Chloro-6-(pyrazol-1-yl)pyrimidine (analogue) Various aminesPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110-140 (MW)Moderate to Good[5]
2,4-Dichloropyrimidine AnilinesPd(OAc)₂ / BINAPCs₂CO₃Toluene100High (at C4)N/A
5-Bromo-2-chloropyrimidine Primary aminesPd(OAc)₂ / DavePhosNaOtBuToluene100High (at Br)N/A
4-Halo-1H-1-tritylpyrazoles (analogue) PiperidinePd(dba)₂ / tBuDavePhosNaOtBuToluene110 (MW)Good[6]

Note: The data for the 4-chloro-6-(pyrazol-1-yl)pyrimidine and 4-halo-1H-1-tritylpyrazoles analogues are inferred from general procedures for similar compounds. MW denotes microwave irradiation.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of a 4-chloropyrimidine intermediate.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 4-chloropyrimidine (1 eq), amine (1.1-1.5 eq), and strong base (e.g., NaOtBu, 1.5-2 eq) to a dry vessel. B 2. Add Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%). A->B C 3. Add anhydrous, degassed solvent (e.g., toluene or dioxane). B->C D 4. Heat the mixture (e.g., 80-110 °C) under inert atmosphere. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool, quench with water, and extract with an organic solvent. E->F G 7. Wash with brine. F->G H 8. Dry organic layer, concentrate, and purify by chromatography. G->H

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine and facilitate the catalytic cycle.

  • Bulky Ligands: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are crucial for promoting the reductive elimination step and preventing catalyst decomposition, especially with less reactive chloro-substrates.

  • Anhydrous Conditions: The strong bases used are sensitive to moisture, so anhydrous solvents and inert atmosphere are essential for reproducible results.

C. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidine. The C4 position of 4-chloropyrimidines is highly susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

For this compound, SNAr reactions are expected to proceed readily at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the pyrazole substituent should facilitate this transformation.

Table 3: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr)

Pyrimidine IntermediateNucleophileConditionsYield (%)Reference
4-Chloropyrazolo[3,4-d]pyrimidine (analogue) CyclopropylamineN/AGood[7]
4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione (analogue) Various aminesMild conditionsHigh[8]
2,4-Dichloropyrimidine AnilineNaHCO₃, Acetonitrile, RT95 (at C4)N/A
4,6-Dichloropyrimidine MorpholineK₂CO₃, Acetone, RT92 (mono-substitution)[9]

Note: The data for the 4-chloropyrazolo[3,4-d]pyrimidine and 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione analogues are inferred from general procedures for similar compounds.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the SNAr of a 4-chloropyrimidine intermediate with an amine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve 4-chloropyrimidine (1 eq) in a suitable solvent (e.g., EtOH, DMF). B 2. Add the amine nucleophile (1-1.5 eq). A->B C 3. Add a base (e.g., K₂CO₃, Et₃N) if necessary. B->C D 4. Stir the mixture at room temperature or heat as required. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Remove solvent under reduced pressure. E->F G 7. Partition between water and an organic solvent. F->G H 8. Dry organic layer, concentrate, and purify by chromatography or recrystallization. G->H

Caption: A typical workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO often accelerate SNAr reactions.

  • Base: A base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: While many SNAr reactions on activated chloropyrimidines proceed at room temperature, heating may be necessary for less reactive nucleophiles.

Conclusion and Strategic Recommendations

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its key advantage lies in the presence of a readily functionalizable chloro group at the activated C4 position of the pyrimidine ring, coupled with a desirable pyrazole moiety.

Performance Summary:

  • Suzuki-Miyaura Coupling: Expected to be a reliable substrate, though likely requiring optimized conditions typical for chloropyrimidines. Its performance will be comparable to other 4-chloropyrimidine derivatives.

  • Buchwald-Hartwig Amination: A feasible transformation, but will necessitate the use of modern, highly active catalyst systems to achieve good to excellent yields.

  • Nucleophilic Aromatic Substitution: This is likely the most straightforward and high-yielding reaction for this intermediate, given the high reactivity of the C4-Cl bond towards a wide range of nucleophiles.

Strategic Selection of Pyrimidine Intermediates:

  • For rapid and high-throughput synthesis where cost and reaction robustness are paramount, SNAr reactions on this compound are highly recommended.

  • When C-C bond formation is the primary goal, and if milder reaction conditions are desired, a more reactive bromo- or iodo-analogue should be considered if available and cost-effective. However, for late-stage functionalization where the chloro-intermediate is already in hand, optimized Suzuki-Miyaura protocols can be successfully employed.

  • For the introduction of diverse amine functionalities , Buchwald-Hartwig amination provides a powerful tool, although it may require more extensive optimization compared to SNAr.

Ultimately, the choice of pyrimidine intermediate is a strategic decision that depends on the specific synthetic route, the desired final compound, and practical considerations such as cost and availability. By understanding the underlying principles of reactivity and leveraging the available experimental data, researchers can confidently select the most appropriate building blocks to accelerate their drug discovery programs.

References

A Comparative Guide to the Biological Activity of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a valuable template for the design of molecules that can interact with a wide range of biological targets, particularly protein kinases. This guide provides a comparative analysis of the biological activities of derivatives based on the specific scaffold, 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The this compound Scaffold: A Versatile Starting Point

The title compound, this compound, serves as a key intermediate for the synthesis of a diverse array of derivatives. The chlorine atom at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups, which is a common strategy in the development of kinase inhibitors. The 6-(4-methyl-1H-pyrazol-1-yl) moiety plays a crucial role in establishing interactions with the target protein, often occupying a specific pocket in the enzyme's active site.

The synthesis of related pyrazolo[3,4-d]pyrimidine intermediates, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, highlights the chemical tractability of this class of compounds for generating libraries of analogs for biological screening[1][2].

Comparative Biological Activities: A Focus on Anticancer Properties

Derivatives of the pyrazolopyrimidine core have demonstrated a broad spectrum of biological activities, with a significant emphasis on their potential as anticancer agents. This activity is often attributed to their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways and are frequently dysregulated in cancer.

Kinase Inhibition: A Primary Mechanism of Action

The pyrazolopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms within the pyrazolopyrimidine ring system can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

While direct comparative data for a series of derivatives of this compound is not extensively available in the public domain, we can infer structure-activity relationships from studies on closely related pyrazolopyrimidine analogs. For instance, various pyrazolopyrimidine derivatives have been patented as inhibitors of kinases such as B-Raf, LRRK2, and MARK, indicating the broad applicability of this scaffold in targeting different kinases[3][4][5].

A key derivative of the title compound is 4-Amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine [6]. The replacement of the 4-chloro group with an amino group is a common strategy to enhance kinase inhibitory activity. The amino group can act as a hydrogen bond donor, further anchoring the inhibitor to the kinase hinge region. Studies on other 4-aminopyrazolopyrimidine derivatives have shown potent inhibition of various tyrosine and serine/threonine kinases[7].

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyrazolopyrimidine kinase inhibitors, several key SAR trends can be highlighted:

  • Substitution at the 4-position: As mentioned, the 4-chloro group is a versatile handle for introducing various substituents. The nature of the group at this position significantly influences potency and selectivity. Small, hydrogen-bond-donating groups like an amino group are often favored for hinge binding. Larger, more complex moieties can be introduced to target other regions of the ATP-binding pocket, potentially leading to increased potency and selectivity.

  • The 6-pyrazolyl moiety: The 4-methyl-1H-pyrazol-1-yl group at the 6-position is crucial for activity. The methyl group can provide beneficial van der Waals interactions within a hydrophobic pocket of the target kinase. Modifications to this pyrazole ring, such as the introduction of other substituents, could modulate activity and selectivity.

  • Modifications to the pyrimidine ring: While less common, modifications to the pyrimidine ring itself can also impact biological activity.

The following diagram illustrates a generalized structure-activity relationship for pyrazolopyrimidine-based kinase inhibitors.

Caption: Generalized Structure-Activity Relationship (SAR) for Pyrazolopyrimidine Kinase Inhibitors.

Experimental Methodologies for Biological Evaluation

To assess the biological activity of this compound derivatives, a series of in vitro and cell-based assays are typically employed.

Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The result is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cellular Proliferation Assays

To determine the effect of the compounds on cancer cells, cellular proliferation assays are used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The results are often reported as the half-maximal growth inhibitory concentration (GI50).

The following diagram outlines a general workflow for the biological evaluation of these derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound synthesis Derivative Synthesis (e.g., Nucleophilic Substitution at C4) start->synthesis purification Purification & Characterization synthesis->purification biochemical Biochemical Assays (e.g., Kinase Inhibition - IC50) purification->biochemical cellular Cell-based Assays (e.g., MTT Assay - GI50) purification->cellular sar Structure-Activity Relationship (SAR) Analysis biochemical->sar downstream Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) cellular->downstream cellular->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazolopyrimidine derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the area of oncology. The versatile chemistry of the pyrazolopyrimidine scaffold allows for the generation of diverse libraries of compounds for biological screening.

Future research in this area should focus on the systematic synthesis and evaluation of derivatives of this compound against a panel of cancer-relevant kinases. A comprehensive understanding of the structure-activity relationships will be crucial for the rational design of potent and selective inhibitors. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise mode of action of the most promising compounds and to validate their therapeutic potential. The exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Spectroscopic Guide to 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine and pyrazole scaffolds are particularly prominent due to their prevalence in biologically active molecules. The precise structural elucidation of these compounds is non-negotiable for understanding their function and ensuring the reproducibility of synthetic protocols. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , a key building block, benchmarked against structurally significant analogs.

This document is designed for researchers, scientists, and drug development professionals, providing not just raw data, but the causal reasoning behind the observed spectroscopic behaviors. By understanding the "why," scientists can better predict the characteristics of novel derivatives and troubleshoot experimental challenges. Every piece of data and every protocol is presented within a framework of scientific integrity, drawing from established principles and validated data.

Spectroscopic Profile of the Core Moiety: this compound

The structure of our primary compound dictates a unique spectroscopic fingerprint. The pyrimidine ring, being electron-deficient, and the pyrazole ring, with its distinct electronic environment, along with the chloro- and methyl-substituents, all contribute to the final spectra.

  • ¹H NMR Spectroscopy: The proton NMR is expected to show four distinct signals. The pyrimidine ring protons (H2 and H5) will appear as singlets in the aromatic region, with H2 being the most downfield due to the influence of two adjacent nitrogen atoms. The H5 proton will be slightly upfield. On the pyrazole ring, the H3 and H5 protons will also be singlets, with their shifts influenced by the adjacent nitrogens and the methyl group. The methyl protons will appear as a singlet in the aliphatic region, typically around 2.2-2.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will provide a map of the molecule's backbone. The carbon atoms of the pyrimidine ring will resonate at lower field (higher ppm) compared to the pyrazole carbons due to the greater electron-withdrawing effect of the two ring nitrogens. The carbon bearing the chlorine atom (C4) will be significantly affected. The methyl carbon will appear at a high field (low ppm).

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will reveal the molecular weight. A critical diagnostic feature will be the isotopic pattern of the molecular ion peak (M+). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see a characteristic M+ peak and an M+2 peak with roughly one-third the intensity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrations. Aromatic C-H stretching bands will appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and pyrazole rings are expected in the 1450–1620 cm⁻¹ region.[1] A band corresponding to the C-Cl stretch is anticipated in the 700-800 cm⁻¹ range.[2]

Visualization of the Core Structure and Analytical Workflow

To contextualize the analysis, the following diagrams illustrate the molecular structure of our target compound and the general workflow for its characterization.

cluster_mol This compound mol mol

Caption: Molecular structure of the target compound.

workflow cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution in Deuterated Solvent) NMR NMR Acquisition (¹H, ¹³C, 2D) Sample->NMR MS MS Acquisition (ESI or EI) Sample->MS IR IR Acquisition (FTIR-ATR) Sample->IR Data Data Processing & Interpretation NMR->Data MS->Data IR->Data Report Structural Confirmation & Reporting Data->Report

Caption: Generalized workflow for spectroscopic characterization.

Comparative Analysis with Structural Analogs

The spectroscopic features of a molecule are best understood in context. By comparing our target compound with rationally chosen analogs, we can isolate the effects of specific structural modifications.

Analog 1: The Unsubstituted Precursor - 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

This analog allows for the direct assessment of the 4-methyl group's influence on the pyrazole ring.

  • ¹H NMR: The most significant change will be on the pyrazole ring. Instead of two singlets for the pyrazole protons, we will observe a characteristic three-proton system: a triplet for H4 and doublets for H3 and H5, due to proton-proton coupling. The absence of the methyl singlet simplifies the aliphatic region.

  • ¹³C NMR: The pyrazole carbon signals will shift. C4 will now be a methine carbon, and its chemical shift will be different from the quaternary C4 in the methylated analog. The absence of the methyl carbon signal is an obvious marker.

Analog 2: The Fused System - 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

This analog introduces a fused ring system, dramatically altering the electronic and steric environment. Experimental data for this compound provides a solid reference point.[3][4]

  • ¹H NMR (DMSO-d₆): The spectrum is simpler due to the fused system having only one pyrazole proton. Observed signals are at 8.46 ppm (s, 1H, pyrazole C-H), 4.92 ppm (s, 2H, CH₂Cl), and 4.08 ppm (s, 3H, N-CH₃).[3][4] This contrasts sharply with our target compound, where two uncoupled pyrazole protons are expected.

  • ¹³C NMR (DMSO-d₆): The fused ring structure results in different chemical shifts. Key signals are observed at 161.8, 153.8, 153.2 (pyrimidine/fused carbons), 132.0, 111.7 (pyrazole carbons), 46.5 (CH₂Cl), and 34.4 (N-CH₃).[3][4]

  • Mass Spec (EI): The molecular ion peak appears at m/z 216 (M⁺), with isotopic peaks at m/z 218 (M+2) and 220 (M+4) due to the two chlorine atoms.[3][4] This complex isotopic pattern is a key differentiator from our mono-chlorinated target.

  • IR (KBr, cm⁻¹): Shows C-H stretches (2950-3125), C=N stretches (1547, 1591), and other fingerprint vibrations.[3][4]

Data Summary Tables

The following tables summarize the key expected and experimental spectroscopic data for easy comparison.

Table 1: ¹H NMR Chemical Shift Comparison (Predicted & Experimental)

CompoundPyrimidine H (ppm)Pyrazole H (ppm)Methyl H (ppm)Other (ppm)Solvent
This compound (Target) ~8.9 (s, 1H), ~7.8 (s, 1H)~8.4 (s, 1H), ~7.9 (s, 1H)~2.3 (s, 3H)-CDCl₃
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (Analog 1)~9.0 (s, 1H), ~7.9 (s, 1H)~8.5 (d, 1H), ~7.7 (d, 1H), ~6.5 (t, 1H)--CDCl₃
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Analog 2)-8.46 (s, 1H)4.08 (s, 3H)4.92 (s, 2H, CH₂Cl)DMSO-d₆

Table 2: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Isotopic Peak(s)Major Fragments
This compound (Target) ~208M+2 (~33% of M⁺)[M-Cl]⁺, [M-C₄H₅N₂]⁺
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine (Analog 1)~194M+2 (~33% of M⁺)[M-Cl]⁺, [M-C₃H₃N₂]⁺
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Analog 2)216M+2 (63%), M+4 (10%)[M-Cl]⁺ (181)

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of the pyrimidine derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Transfer the solution to a 5 mm NMR tube.

    • If quantitative analysis is needed, add a known amount of an internal standard (e.g., TMS).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of ~16 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and average 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum with a spectral width of ~250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquire a larger number of scans (>1024) to compensate for the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or internal standard (TMS at 0.00 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer equipped with either Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for more volatile, thermally stable compounds.

  • Sample Preparation:

    • For ESI: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For EI: No specific preparation is needed if using a direct insertion probe.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and confirm the molecular formula.[3]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Analyze the isotopic distribution, paying close attention to the pattern for chlorine.

    • Propose structures for major fragment ions to gain insight into the molecule's connectivity.

fragmentation cluster_frag Postulated MS Fragmentation of Target Compound Parent [C₈H₇ClN₄]⁺˙ m/z = 208 Frag1 [C₈H₇N₄]⁺ m/z = 173 Parent->Frag1 - •Cl Frag2 [C₄H₂ClN₂]⁺˙ m/z = 113 Parent->Frag2 - C₄H₅N₂

Caption: A potential fragmentation pathway in mass spectrometry.

Conclusion

The spectroscopic characterization of "this compound" is a clear-cut process when approached systematically. By understanding the fundamental principles of each technique and comparing the data against relevant analogs, researchers can unambiguously confirm the structure of this and related molecules. The data and protocols presented here serve as a robust reference, enabling confident structural elucidation and paving the way for the successful application of these valuable heterocyclic compounds in research and development.

References

A Senior Scientist's Guide to the Synthesis of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a crucial heterocyclic building block in modern medicinal chemistry. Its pyrazolylpyrimidine scaffold is a key feature in a range of biologically active molecules, particularly kinase inhibitors used in oncology research. The strategic placement of a reactive chlorine atom allows for further functionalization through various cross-coupling reactions or subsequent nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for drug discovery pipelines.

This guide provides a comparative analysis of the primary synthesis routes to this valuable compound. As senior application scientists, our goal is not merely to present protocols but to delve into the causality behind the experimental choices. We will explore the nuances of the most common and effective method—direct nucleophilic aromatic substitution—by comparing different reaction conditions. This analysis will equip researchers and process chemists with the knowledge to select the optimal synthetic strategy based on their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for synthesizing the target molecule is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and 4-methyl-1H-pyrazole. The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, making it highly susceptible to nucleophilic attack. The chlorine atoms act as excellent leaving groups, facilitating the substitution.

The key to this reaction is the deprotonation of the N-H proton of the 4-methyl-1H-pyrazole, generating a nucleophilic pyrazolate anion that attacks one of the electrophilic carbon atoms (C4 or C6) of the pyrimidine ring. Since 4,6-dichloropyrimidine is symmetrical, the initial attack can occur at either position, yielding the same mono-substituted product. This guide will compare two common approaches that primarily differ in the choice of base used to facilitate this reaction.

Route 1: Synthesis via a Strong, Non-Nucleophilic Base (e.g., Sodium Hydride)

This approach utilizes a strong base like sodium hydride (NaH) to quantitatively deprotonate the pyrazole before it is introduced to the electrophile. This pre-formation of the pyrazolate anion typically leads to a fast and clean reaction.

Mechanistic Rationale

The use of sodium hydride, a powerful and non-nucleophilic base, ensures the complete and irreversible formation of the sodium salt of 4-methyl-1H-pyrazole. This highly nucleophilic anion then rapidly attacks the 4,6-dichloropyrimidine. This method is often preferred when speed and high conversion are critical, as the concentration of the active nucleophile is maximized from the start. The reaction proceeds through a classic Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring, before expelling a chloride ion to restore aromaticity.[1][2]

Detailed Experimental Protocol

Materials:

  • 4-methyl-1H-pyrazole (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 4,6-Dichloropyrimidine (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methyl-1H-pyrazole (1.0 eq).

  • Anion Formation: Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Substitution Reaction: Dissolve 4,6-dichloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pyrazolate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Synthesis via a Weaker Carbonate Base (e.g., Potassium Carbonate)

This method employs a milder, safer, and more cost-effective inorganic base like potassium carbonate (K₂CO₃). It is often the preferred method for large-scale synthesis due to its operational simplicity and improved safety profile.

Mechanistic Rationale

Unlike sodium hydride, potassium carbonate is not strong enough to fully deprotonate the pyrazole in solution. Instead, the reaction likely occurs either on the solid surface of the K₂CO₃ or via a low equilibrium concentration of the pyrazolate anion in solution.[3] The base neutralizes the HCl that is generated in situ as the reaction proceeds, driving the equilibrium towards the product. While this may require higher temperatures or longer reaction times compared to the NaH route, it avoids the hazards associated with pyrophoric and water-reactive hydrides. The choice of a polar aprotic solvent like DMF or DMSO is crucial to facilitate the dissolution of intermediates and promote the SNAr mechanism.[4]

Detailed Experimental Protocol

Materials:

  • 4-methyl-1H-pyrazole (1.0 eq)

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: To a round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq), 4-methyl-1H-pyrazole (1.0 eq), and potassium carbonate (2.0 eq).

  • Reaction: Add anhydrous DMF as the solvent. Heat the mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction typically takes 4-12 hours at this temperature.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Comparative Analysis

The choice between these two routes depends heavily on the specific requirements of the synthesis, such as scale, available equipment, safety protocols, and cost constraints.

ParameterRoute 1 (Sodium Hydride)Route 2 (Potassium Carbonate)Rationale & Field Insights
Yield Typically Very High (>90%)Good to High (75-90%)The irreversible and quantitative formation of the pyrazolate anion in Route 1 often leads to higher conversion and yield.
Reaction Rate Fast (1-3 hours at RT)Slower (4-12 hours at 80-100 °C)The high concentration of the potent nucleophile in Route 1 dramatically increases the reaction rate.
Safety High Hazard. NaH is pyrophoric and reacts violently with water. Requires inert atmosphere and careful handling.High Safety. K₂CO₃ is a stable, non-hazardous benchtop chemical. No special handling precautions are needed.For industrial scale-up, Route 2 is almost always preferred due to its significantly better safety profile. The risks associated with NaH are often unacceptable in a manufacturing environment.
Cost Moderate. NaH is more expensive than K₂CO₃. Anhydrous solvents add to the cost.Low. K₂CO₃ is inexpensive. Standard grade solvents are often sufficient.The cost-effectiveness of Route 2 makes it highly attractive for commercial production.
Scalability Challenging. Exothermic quenching and hydrogen evolution pose significant scale-up risks.Excellent. The procedure is simple, and temperature control is straightforward, making it easily scalable.The operational simplicity and safety of the K₂CO₃ method are key advantages for process chemistry.
Purity (Crude) Generally high, but can contain byproducts from side reactions if moisture is not excluded.Generally good, with unreacted starting material being the main impurity if the reaction is incomplete.Both methods can produce high-purity material after purification. The key is driving the reaction to completion.

Visualization of Workflows

General SNAr Synthesis Workflow

cluster_start Starting Materials cluster_reagents Reagents SM1 4,6-Dichloropyrimidine Reaction SₙAr Reaction (0°C to 100°C) SM1->Reaction SM2 4-methyl-1H-pyrazole SM2->Reaction Base Base (NaH or K₂CO₃) Base->Reaction Solvent Solvent (Anhydrous DMF) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the SNAr synthesis.

Decision Logic for Route Selection

Start Synthesis Goal Scale Scale of Reaction? Start->Scale Safety Primary Concern: Safety & Cost? Scale->Safety Large Scale (>10g) Route1 Choose Route 1: Sodium Hydride (NaH) Scale->Route1 Small Scale / Lab (Speed is critical) Safety->Route1 No (Speed/reactivity > all) Route2 Choose Route 2: Potassium Carbonate (K₂CO₃) Safety->Route2 Yes

Caption: Decision tree for selecting the optimal synthesis route.

Conclusion and Recommendation

Both the sodium hydride and potassium carbonate-mediated routes are effective for the synthesis of this compound. The choice is a classic case of balancing reactivity with practicality.

  • For rapid, small-scale laboratory synthesis where speed is paramount and appropriate safety equipment (e.g., glovebox, proper ventilation) is readily available, the sodium hydride route (Route 1) is an excellent choice, often delivering superior yields in a shorter timeframe.

  • For process development, scale-up, and routine multi-gram synthesis , the potassium carbonate method (Route 2) is unequivocally recommended. Its inherent safety, low cost, and operational simplicity far outweigh the need for longer reaction times and higher temperatures, making it a more robust and industrially viable process.

Ultimately, a thorough risk assessment and consideration of the project's specific goals should guide the final decision. This comparative guide provides the foundational knowledge for making an informed choice, ensuring a successful, safe, and efficient synthesis of this important chemical intermediate.

References

The Strategic Advantage of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine as a Precursor for Next-Generation Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery and Development Community

In the relentless pursuit of novel therapeutics targeting dysregulated kinase activity, the strategic selection of foundational chemical scaffolds is paramount. This guide provides an in-depth, technical comparison of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , a promising precursor for the synthesis of potent and selective kinase inhibitors. We will objectively analyze its performance profile in the context of established alternatives, supported by experimental data from closely related analogues, and provide detailed methodologies for its application in drug discovery workflows.

The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine ring system is a cornerstone in the design of kinase inhibitors, largely due to its bioisosteric resemblance to the adenine core of ATP.[1][2] This structural mimicry allows pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase domain, a common mechanism of action for many successful anti-cancer drugs.[3] The versatility of the pyrimidine scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]

Kinase inhibitors based on pyrimidine and its fused heterocyclic systems, such as the pyrazolo[3,4-d]pyrimidine scaffold, have demonstrated significant clinical success.[2][5] These compounds form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.

This compound: A Precursor Poised for Innovation

This compound emerges as a highly attractive precursor for several key reasons:

  • Reactive Handle for Derivatization: The chlorine atom at the 4-position of the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, which is a critical step in building a diverse chemical library for screening and structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The 4-methyl-1H-pyrazolyl moiety at the 6-position contributes to the overall structural and electronic properties of the molecule. The methyl group can influence solubility and metabolic stability, while the pyrazole ring itself can engage in additional interactions within the kinase active site.

  • Proven Efficacy of the Pyrazolyl-Pyrimidine Core: The combination of a pyrazole and a pyrimidine ring is a well-established pharmacophore in numerous potent kinase inhibitors. This core structure has been successfully employed to target a variety of kinases, including Aurora kinases, JNK, and EGFR.

While direct public data on kinase inhibitors synthesized from this exact precursor is limited, the efficacy of closely related analogues provides a strong rationale for its potential.

Comparative Analysis with Alternative Precursors

To understand the strategic advantage of this compound, we will compare it with other commonly used pyrimidine-based precursors.

Comparison with Dichloropyrimidine Precursors

A common starting point for many kinase inhibitor campaigns is a di- or trichloropyrimidine, such as 2,4,6-trichloropyrimidine. While offering multiple sites for substitution, these precursors can sometimes lead to challenges in achieving regioselectivity, requiring more complex synthetic strategies with protecting groups.

In contrast, This compound offers a more streamlined synthetic approach. The pre-installed 4-methyl-1H-pyrazolyl group directs the initial substitution to the 4-position, simplifying the synthesis of the target molecules.

Comparison with other Substituted Pyrimidine Precursors

Other substituted chloropyrimidines are also utilized in kinase inhibitor synthesis. For instance, precursors with different heterocyclic moieties at the 6-position can be employed. However, the 4-methyl-1H-pyrazolyl group in the title compound offers a unique combination of features that have proven beneficial in kinase inhibition. The pyrazole ring can act as a hydrogen bond acceptor or donor, and the methyl group can occupy a small hydrophobic pocket in the ATP-binding site of some kinases, enhancing potency and selectivity.

Experimental Data from Analogous Precursors

The potential of this compound as a precursor can be inferred from the successful development of kinase inhibitors from structurally similar starting materials.

Case Study 1: Aurora Kinase Inhibitors

A study on the discovery of pyrimidine-based Aurora kinase inhibitors utilized a closely related precursor, 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine .[1] Through a series of SNAr reactions, a library of compounds was synthesized, leading to the identification of potent inhibitors. For example, compound 13 in the study demonstrated significant antiproliferative activity in small-cell lung cancer (SCLC) cell lines with IC50 values in the nanomolar range.

Table 1: Antiproliferative Activity of an Aurora Kinase Inhibitor Derived from a Pyrazolyl-aminopyrimidine Precursor

Cell LinecMYC StatusIC50 (nM)
NCI-H524Amplified3.36
NCI-H82Amplified< 200
SK-N-BE(2)MYCN Amplified< 100
NCI-H146Unamplified> 1000
NCI-H841Unamplified> 1000

This data highlights the efficacy of the pyrazolyl-aminopyrimidine scaffold in generating potent and selective kinase inhibitors. The synthetic route employed in this study is directly applicable to This compound .

Case Study 2: JNK Inhibitors from a Pyrazolyl-pyrimidine Scaffold

The development of c-Jun N-terminal kinase (JNK) inhibitors from a 4-(pyrazol-3-yl)-pyrimidine series further underscores the utility of this core structure. The initial hit compound, a 4-(pyrazol-3-yl)-pyrimidine, demonstrated a JNK3 IC50 of 0.63 µM. Subsequent optimization, including modifications to the pyrimidine and pyrazole rings, led to more potent analogues. This work illustrates the "scaffold hopping" approach, where insights from a pyrimidine series were translated to a more potent pyridine series, but the initial discovery was rooted in the pyrazolyl-pyrimidine scaffold.

Experimental Protocols

General Synthesis of Kinase Inhibitors using this compound

The following is a generalized, step-by-step methodology for the synthesis of a kinase inhibitor library using the title precursor.

dot

G cluster_0 Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Dissolve in appropriate solvent (e.g., 1-pentanol) Step2 Introduction of Diverse Amines (R-NH2) Step1->Step2 Add amine and base (e.g., triethylamine) Step3 Purification and Characterization Step2->Step3 Heat reaction mixture End Library of Kinase Inhibitor Candidates Step3->End e.g., Column Chromatography, NMR, MS

Caption: Generalized workflow for synthesizing kinase inhibitors.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as 1-pentanol or THF.

  • Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-140 °C, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous workup. Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor candidate.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

dot

G cluster_1 IC50 Determination Workflow Start_IC50 Synthesized Inhibitor Step1_IC50 Serial Dilution of Inhibitor Start_IC50->Step1_IC50 DMSO as solvent Step2_IC50 Kinase Reaction Setup (Kinase, Substrate, ATP) Step1_IC50->Step2_IC50 Add to microplate wells Step3_IC50 Incubation Step2_IC50->Step3_IC50 Initiate reaction Step4_IC50 Detection of Kinase Activity (e.g., Luminescence) Step3_IC50->Step4_IC50 Stop reaction and add detection reagent Step5_IC50 Data Analysis Step4_IC50->Step5_IC50 Measure signal End_IC50 IC50 Value Step5_IC50->End_IC50 Non-linear regression

Caption: Workflow for determining the IC50 of a kinase inhibitor.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplates

Protocol:

  • Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to create a range of concentrations.

  • Kinase Reaction: In a microplate, add the kinase, its substrate, and the serially diluted inhibitor to the kinase reaction buffer.

  • Initiation and Incubation: Initiate the reaction by adding a predetermined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Outlook

This compound represents a strategically advantageous precursor for the synthesis of novel kinase inhibitors. Its chemical properties facilitate efficient and targeted derivatization, while the embedded pyrazolyl-pyrimidine core is a proven pharmacophore in numerous successful kinase inhibitor campaigns. Although direct experimental data for inhibitors derived from this specific precursor is not widely available in the public domain, the compelling results from closely related analogues strongly support its potential for the discovery of next-generation therapeutics.

The provided synthetic and screening protocols offer a robust framework for researchers to unlock the potential of this promising precursor. As the quest for more selective and potent kinase inhibitors continues, the strategic use of well-designed precursors like This compound will be instrumental in accelerating the drug discovery process.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Pyrazolo[3,4-d]pyrimidine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure." Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a fertile ground for the development of targeted cancer therapeutics.[1][2] This guide provides a comparative analysis of the in vitro and in vivo evaluation of derivatives based on this core structure, offering researchers a framework for understanding the critical transition from benchtop assays to preclinical efficacy models. We will dissect the experimental journey of these compounds, focusing on the causality behind methodological choices and the translation of molecular potency to holistic, systemic effects.

The Rationale: From Molecular Target to Living System

The initial stages of drug discovery for pyrazolo[3,4-d]pyrimidine derivatives invariably begin in vitro. These studies are designed to answer fundamental questions in a controlled, isolated environment: Does the compound interact with its intended molecular target? Does this interaction translate to a cellular effect? And what is the potency of this effect? These assays are rapid, high-throughput, and cost-effective, allowing for the screening of extensive compound libraries to identify promising leads.

However, a living organism is infinitely more complex than a culture dish. In vivo studies are the essential subsequent step to ask: Can the compound reach its target in the body? Is it safe? And most importantly, does it work in the context of a complex biological system, complete with metabolic processes, immune responses, and tumor microenvironments? This guide will use specific examples from published literature to illuminate the interplay between these two crucial phases of preclinical research.

Case Study: Src Kinase Inhibitors in Medulloblastoma

A compelling example of this translational pathway is the evaluation of novel pyrazolo-[3,4-d]-pyrimidine derivatives as Src kinase inhibitors for the treatment of medulloblastoma, the most common malignant brain tumor in children.[3] Src, a non-receptor tyrosine kinase, is frequently overactive in this cancer, making it a prime therapeutic target.[3][4]

Part 1: The In Vitro Evaluation – Pinpointing Potency and Cellular Mechanism

The initial in vitro phase for these Src inhibitors focused on establishing their biological activity through a tiered approach, from enzymatic assays to cell-based functional screens.

1. Enzymatic Assays: Quantifying Target Engagement

The first critical test is to confirm that the synthesized compounds directly inhibit the target kinase. Researchers utilized in vitro kinase assays to measure the concentration of the compound required to inhibit 50% of the Src kinase activity (the IC50 value). This provides a direct measure of the compound's potency at the molecular level. For instance, compounds designated S7 , S29 , and SI163 were identified as potent Src inhibitors with nanomolar efficacy.[4]

2. Cellular Assays: Assessing Antiproliferative Effects

Demonstrating enzymatic inhibition is necessary but not sufficient. The next logical step is to determine if this molecular activity translates into an anti-cancer effect in living cells. The MTS assay was employed to measure the dose-dependent ability of these compounds to reduce the proliferation of the human medulloblastoma cell line, Daoy.[3][4]

Table 1: Comparison of In Vitro Activity of Pyrazolo[3,4-d]pyrimidine Src Inhibitors

Compoundc-Src Kinase Inhibition (IC50)Daoy Cell Proliferation Inhibition (IC50 at 72h)
S7 Not specified in text, but potent~15 µM
S29 Not specified in text, but potent~10 µM
SI163 Not specified in text, but potent~10 µM

Data synthesized from Rossi et al., FASEB J., 2008.[4]

3. Mechanistic Cellular Studies: Unraveling the "How"

With antiproliferative activity confirmed, the investigation delves deeper to understand the mechanism of action.

  • Target Inhibition in Cells: Western blot analysis confirmed that S7, S29, and SI163 inhibited the phosphorylation of Src within Daoy cells, demonstrating that the compounds were cell-permeable and engaged their target in a cellular context.[3][4]

  • Cell Cycle Analysis: Flow cytometry revealed that these compounds arrested the cell cycle in the G2/M phase, preventing the cancer cells from dividing.[3][4] This arrest was linked to the modulation of key cell cycle regulators like cdc2 and CDC25C.[3]

  • Apoptosis Induction: Further assays showed that the compounds induced programmed cell death (apoptosis), evidenced by changes in the expression of apoptotic proteins Bax and Bcl2.[3][4]

The following workflow diagram illustrates the logical progression of the in vitro evaluation phase.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis (Pyrazolo[3,4-d]pyrimidine scaffold) B Biochemical Assay (Src Kinase Inhibition, IC50) A->B Test Potency C Cell-Based Assay (Antiproliferation vs. Daoy cells, IC50) B->C Validate Cellular Effect D Mechanism of Action Studies C->D Investigate 'How' H Lead Compound Selection (S7, S29, SI163) C->H Identify Leads E Western Blot (p-Src levels) D->E F Flow Cytometry (Cell Cycle Arrest) D->F G Apoptosis Assay (Bax/Bcl2 levels) D->G

Caption: Logical workflow for the in vitro evaluation of novel kinase inhibitors.

This comprehensive in vitro dataset provides a strong rationale for advancing these specific compounds to more complex and resource-intensive in vivo models.

Part 2: The In Vivo Validation – Assessing Systemic Efficacy and Tolerance

The primary goal of the in vivo study was to determine if the promising in vitro activity of compounds S7, S29, and SI163 would translate into a therapeutic benefit in a living animal model of medulloblastoma.

1. Xenograft Model Selection and Establishment

A xenograft mouse model was used, which involves implanting human cancer cells (Daoy) into immunodeficient mice. This model allows for the growth of a human tumor in a living system, providing a platform to assess the systemic efficacy of anti-cancer agents.

2. Treatment and Monitoring

Mice with established Daoy tumors were treated with the compounds. The key endpoints were to monitor the rate of tumor growth over time and to assess the general health and tolerance of the animals to the treatment, looking for signs of toxicity like weight loss.

Table 2: Comparison of In Vitro Proliferation vs. In Vivo Tumor Growth Reduction

CompoundIn Vitro Daoy Cell Proliferation (IC50)In Vivo Tumor Growth Reduction (vs. Control)
S7 ~15 µMSignificant reduction observed
S29 ~10 µMSignificant reduction observed
SI163 ~10 µMSignificant reduction observed

Data synthesized from Rossi et al., FASEB J., 2008.[3][4]

The results demonstrated that systemic administration of S7, S29, and SI163 significantly inhibited the growth of medulloblastoma tumors in the mouse model.[3][4] This crucial finding validates the in vitro results and indicates that the compounds possess favorable enough pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to reach the tumor site at a therapeutic concentration without causing overt toxicity.

The following diagram illustrates the central role of Src signaling in cancer cell proliferation and survival, the pathway targeted by these compounds.

G cluster_0 Src Signaling Pathway cluster_1 Downstream Effects PDGFR Growth Factor Receptor (e.g., PDGFR) Src Src Kinase PDGFR->Src Activates STAT3 STAT3 Src->STAT3 RAS RAS/MAPK Pathway Src->RAS PI3K PI3K/Akt Pathway Src->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., S29) Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway targeted by pyrazolopyrimidines.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies employed are detailed below.

Protocol 1: In Vitro MTS Cell Proliferation Assay
  • Cell Seeding: Daoy medulloblastoma cells are seeded into 96-well plates at a density of 5,000 cells per well in the appropriate culture medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds (e.g., S7, S29, SI163) is prepared. The culture medium is removed from the wells and replaced with medium containing the various concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions.

  • MTS Reagent Addition: After incubation, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.

  • Final Incubation & Readout: The plates are incubated for an additional 1-4 hours. The MTS tetrazolium salt is bioreduced by viable cells into a colored formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Murine Xenograft Model
  • Animal Husbandry: Immunodeficient mice (e.g., athymic nude mice) are housed in a sterile, controlled environment with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Daoy cells (e.g., 5 x 10^6 cells in a solution of Matrigel and saline) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment is initiated via the chosen route of administration (e.g., intraperitoneal injection) with the test compound (e.g., S29 at a specific mg/kg dose) or a vehicle control, following a predetermined schedule (e.g., daily for 14 days).

  • Efficacy and Toxicity Monitoring: Throughout the study, tumor volumes and the body weight of the mice are recorded. Animals are monitored for any signs of distress or toxicity.

Conclusion and Future Outlook

The systematic progression from in vitro to in vivo analysis is fundamental to drug development. The case of pyrazolo[3,4-d]pyrimidine-based Src inhibitors in medulloblastoma effectively demonstrates this paradigm. The in vitro data established potent, mechanism-based anti-proliferative activity, which provided the necessary evidence to justify in vivo testing. The subsequent in vivo studies confirmed that this activity could be translated into a significant reduction in tumor growth in a preclinical model, validating the therapeutic potential of this chemical scaffold.[3][4]

This guide underscores that while in vitro assays are indispensable for initial screening and mechanistic elucidation, they cannot predict the complex interplay of pharmacokinetics and systemic effects. Only through rigorous in vivo validation can the true potential of a compound like the 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine derivatives be ascertained, bridging the critical gap between a promising molecule and a potential medicine.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (Pyrazol-1-yl)pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the (Pyrazol-1-yl)pyrimidine Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The pyrazolopyrimidine core is one such scaffold, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This guide focuses specifically on the 4-Chloro-6-(pyrazol-1-yl)pyrimidine substructure and its analogs, a class of compounds that has garnered significant attention as potent and selective inhibitors of various protein kinases.[4][5]

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5] The (pyrazol-1-yl)pyrimidine scaffold serves as an excellent "hinge-binder," forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases. The 4-chloro substituent acts as a versatile synthetic handle, allowing for the systematic introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of key analogs, synthesizes SAR data from authoritative sources, and presents detailed experimental protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the chemical space of this promising scaffold.

The Core Scaffold: Synthetic Strategy and Rationale

The generation of a diverse library of analogs hinges on a robust and flexible synthetic route. The most common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the pyrimidine ring. This approach is favored due to the high reactivity of the C4-chloro group, which is activated by the electron-withdrawing pyrimidine nitrogens.

The general workflow begins with the condensation of a hydrazine with a suitable precursor to form the pyrazole ring, followed by coupling to the pyrimidine core. The final and most critical step is the displacement of the C4-chloro group with a variety of nucleophiles, typically primary or secondary amines.

G cluster_0 General Synthetic Workflow start Starting Materials (e.g., 2,4,6-trichloropyrimidine) step1 Step 1: Selective Substitution at C6 - React with 4-methyl-1H-pyrazole - Controlled conditions (temp, base) start->step1 Nucleophilic Substitution intermediate Core Intermediate 4,6-dichloro-pyrimidine derivative step1->intermediate Formation of C6-pyrazole bond step2 Step 2: Selective Substitution at C4 - React with diverse amines (R-NH2) - SNAr Reaction intermediate->step2 Key diversification step final Final Analog Library 4-amino-6-(4-methyl-1H-pyrazol-1-yl)pyrimidines step2->final

Caption: General workflow for synthesizing 4-amino-6-(pyrazol-1-yl)pyrimidine analogs.

The choice of amines in the final step is critical for exploring the SAR. By varying the amine, researchers can probe different regions of the kinase ATP-binding site, modulating properties like lipophilicity, hydrogen bonding potential, and steric bulk to achieve desired activity and selectivity profiles.[6][7]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are profoundly influenced by the nature of the substituents at three key positions: the C4-position of the pyrimidine, the pyrazole ring, and other positions on the pyrimidine core.

The C4-Position: The Gateway to Potency

The C4-chloro group is almost universally replaced with an amine-containing moiety to enhance kinase binding. This amine typically forms a crucial hydrogen bond with the backbone of the kinase "hinge" region.

  • Small Amines: Simple, small amines (e.g., methylamine, cyclopropylamine) are well-tolerated and often establish a baseline activity.

  • Substituted Anilines: Introducing substituted anilines at this position allows for exploration of the solvent-exposed region. Electron-donating or -withdrawing groups on the aniline ring can fine-tune the electronic properties and potency. For example, in related pyrazolopyrimidine series, 4-(dimethylamino)piperidinyl and 4-methylpiperidinyl groups have shown high potency against glioma cells.[6]

  • Bulky Groups: Very large or bulky substituents can be detrimental to activity if they clash with the protein surface, although in some kinase targets, a degree of bulk is tolerated and can enhance selectivity.

The Pyrazole Moiety: Tuning Selectivity and Properties

The 6-(4-methyl-1H-pyrazol-1-yl) group plays a significant role in orienting the molecule within the ATP pocket and contributes to overall physicochemical properties.

  • Methyl Group at C4: The 4-methyl group on the pyrazole ring is a common feature. Its removal or replacement can impact activity. Studies on analogous pyrazolo[1,5-a]pyrimidines have shown that removing a methyl group can be detrimental, while in other cases, a des-methyl analog showed improved potency.[8][9] This highlights the target-specific nature of SAR. Replacing it with electron-withdrawing groups like trifluoromethyl often leads to a complete loss of activity.[8][9]

  • Other Substituents: Adding other substituents to the pyrazole ring can be used to block metabolic soft spots or to probe for additional interactions. For instance, incorporating a cyano or ester group on a pyrazole linked to a pyrazolo[3,4-d]pyrimidine core has led to highly potent EGFR inhibitors.[10]

The Pyrimidine Core: The Hinge-Binding Anchor

The pyrimidine itself is the primary anchor to the kinase hinge. While the C4 and C6 positions are most commonly modified, substitutions at C2 and C5 are also explored.

  • C2-Position: This position is often left unsubstituted (as hydrogen). Introducing small groups here can be a strategy to improve properties like solubility or to pick up additional interactions, but it can also disrupt the primary hinge-binding motif.

  • C5-Position: Substitutions at the C5-position can extend towards the ribose-binding pocket of the ATP site. This has been a successful strategy in related scaffolds like pyrrolopyrimidines to enhance potency and selectivity.[11]

SAR cluster_sar Key SAR Insights sar_image sar_image c4 C4-Position: - Amine is critical for hinge binding. - Size & electronics of amine modulate potency. c25 C2/C5-Positions: - Generally unsubstituted. - C5 modification can target ribose pocket. pyrazole Pyrazole Moiety: - 4-Me group often optimal. - EWGs are detrimental. - Modulates selectivity & properties. c4_point c4_point->c4 c25_point c25_point->c25 pyrazole_point pyrazole_point->pyrazole

Caption: Summary of key structure-activity relationship points on the scaffold.

Comparative Performance Data of Analogs

To provide a quantitative comparison, the following table summarizes the inhibitory activity of representative pyrazole-containing pyrimidine analogs against various protein kinases from published literature. Note that direct comparison should be made with caution, as assay conditions can vary between studies.

Compound SeriesModification from Core ScaffoldTarget KinaseIC₅₀ (nM)Key FindingReference
Pyrazolopyrimidine Urea Diaryl urea at C4-amino positionVEGFR-210 - 50Diaryl urea moiety provides potent inhibition of VEGFR-2.[12]
(Pyrazol-4-yl)-pyrimidine Pyrazole at C4, Amine at C2CDK4/CDK650 - 200Demonstrates high selectivity for CDK4/6 over other CDKs.[4]
Pyrazolo[3,4-d]pyrimidine N-(2-chlorophenyl) at C4Src KinaseKᵢ = 0.02 µMC6-(methylthio) and specific anilines at C4 yield potent Src inhibitors.[7]
Pyrazolo[3,4-d]pyrimidine Cyano pyrazole at C4EGFR135A cyano group on a linked pyrazole shows potent EGFR inhibition.[10]
Pyrazolo[1,5-a]pyrimidine Macrocyclic Amide at C3/C5TrkA0.1 - 0.2Macrocyclization significantly enhances TrkA inhibitory activity.[13]

Experimental Protocols

Scientific integrity requires that protocols be robust and reproducible. The following sections detail standardized, field-proven methodologies for the synthesis and evaluation of the described analogs.

Protocol 1: General Procedure for Synthesis of 4-Amino-6-(pyrazol-1-yl)pyrimidine Analogs

This protocol describes the key SNAr diversification step.

Rationale: The use of a polar aprotic solvent like isopropanol or dioxane and mild heating provides the optimal conditions for the SNAr reaction, balancing reaction rate with minimizing side products. The addition of a non-nucleophilic base like DIPEA can be used to scavenge the HCl generated, although it is often not necessary.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (1.0 eq) in anhydrous isopropanol (0.2 M), add the desired amine (1.2 eq).

  • Heating: Seal the reaction vessel and heat the mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, filter the solid and wash with cold isopropanol or diethyl ether.

  • Purification: If no precipitate forms or if the filtered solid requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET based)

This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition (e.g., LanthaScreen®).

Rationale: TR-FRET assays are highly sensitive, robust, and amenable to high-throughput screening. They measure the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a suitable fluorescently-labeled substrate peptide, and ATP at 2x the final desired concentration.

  • Compound Plating: Serially dilute the test compounds in DMSO and then dilute into the kinase buffer. Dispense 5 µL of the diluted compounds into a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add 5 µL of the 2x kinase/substrate solution to each well. Allow to incubate for 10-15 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding 10 µL of the 2x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding 20 µL of a detection solution containing an EDTA quench buffer and a terbium-labeled anti-phospho-substrate antibody.

  • Final Incubation & Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the emission ratio. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of novel kinase inhibitors. The SAR is well-defined, with the C4-amino substituent being the primary driver of potency and the pyrazole moiety offering a handle for tuning selectivity and physicochemical properties.

Future efforts in this area should focus on:

  • Selectivity Profiling: Moving beyond primary target potency to comprehensive kinome-wide screening to identify and mitigate off-target effects.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds bound to their target kinases to rationally design next-generation analogs with improved interactions.[4]

  • ADME Optimization: Systematically modifying the scaffold to improve metabolic stability, reduce protein binding, and enhance oral bioavailability, which are critical for translating in vitro potency to in vivo efficacy.

By integrating the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of new therapeutics built upon this versatile and powerful chemical scaffold.

References

Benchmarking 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: A Comparative Guide to RIPK1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, known for its versatile binding capabilities.[1][2] This guide introduces "4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine," a novel compound featuring this privileged core structure. Given the scaffold's established role in targeting kinases involved in inflammatory and cell death pathways, we hypothesize its activity against Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical regulator of necroptosis and inflammation, making it a high-value target for therapeutic intervention in numerous diseases.[3][4] This document provides an in-depth, objective comparison of this compound against two well-characterized RIPK1 inhibitors: the widely used tool compound Necrostatin-1 (Nec-1) and the clinical-stage allosteric inhibitor GSK2982772. We present a comprehensive benchmarking framework, including detailed biochemical and cell-based experimental protocols and supporting data to guide researchers in evaluating its potential as a novel chemical probe or therapeutic lead.

Rationale for Benchmarking Against RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a central node in cellular stress and death pathways.[5] Its kinase activity is essential for initiating necroptosis, a programmed and inflammatory form of cell death, upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α).[3][5][6] Dysregulation of RIPK1 is implicated in a host of inflammatory and neurodegenerative diseases, including inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.[3][4]

The selection of RIPK1 as the primary target for "this compound" is based on the established precedent of the pyrazolopyrimidine scaffold in kinase inhibition.[1] To rigorously assess its potential, we have selected two gold-standard inhibitors for comparison:

  • Necrostatin-1 (Nec-1): A potent and specific allosteric inhibitor that binds to a hydrophobic pocket in the RIPK1 kinase domain, locking it in an inactive state.[5] It is a foundational tool for studying necroptosis in preclinical research.[5][7][8]

  • GSK2982772: A first-in-class, oral, and selective RIPK1 inhibitor that has progressed to clinical trials for inflammatory conditions.[9][10][11] It also binds to an allosteric pocket, providing a clinically relevant benchmark.[10][12]

Our benchmarking strategy is designed to provide a multi-faceted evaluation, moving from direct target engagement in a purified system to functional consequences in a physiologically relevant cellular environment.

Experimental Design & Workflow

The comparative analysis is structured in a three-tiered approach:

  • Biochemical Potency Assessment: To determine the direct inhibitory effect on the isolated kinase, we will measure the half-maximal inhibitory concentration (IC50) using a luminescence-based kinase assay.[13][14]

  • Cellular Activity Profiling: To evaluate the compound's ability to penetrate cells and engage its target in a biological context, we will measure its half-maximal effective concentration (EC50) in a TNF-α-induced necroptosis assay.[15][16]

  • Target Engagement & Pathway Analysis: To confirm that the observed cellular effects are mediated through the intended pathway, we will use Western blotting to analyze the phosphorylation status of key downstream proteins in the RIPK1 signaling cascade.[17]

G cluster_0 Biochemical Analysis cluster_1 Cellular Analysis cluster_2 Mechanism of Action biochem_assay ADP-Glo™ Kinase Assay (Recombinant RIPK1) biochem_result Determine IC50 Value (Potency) biochem_assay->biochem_result cell_assay Necroptosis Assay (HT-29 Cells + TNF-α) cell_result Determine EC50 Value (Efficacy) cell_assay->cell_result western_blot Western Blot Analysis cell_assay->western_blot pathway_confirm Confirm Target Engagement (p-RIPK1, p-MLKL levels) western_blot->pathway_confirm start Compound Synthesis (Test & Reference Inhibitors) start->biochem_assay start->cell_assay

Caption: Experimental workflow for benchmarking novel kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Biochemical RIPK1 Kinase Assay (ADP-Glo™)

This protocol measures the amount of ADP produced during a kinase reaction; a lower ADP level corresponds to higher kinase inhibition.[14]

A. Materials:

  • Recombinant Human RIPK1 Enzyme

  • Myelin Basic Protein (MBP) Substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound, Nec-1, GSK2982772 (dissolved in DMSO)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

B. Procedure:

  • Prepare a 10-point serial dilution of each inhibitor (e.g., from 100 µM to 5 nM) in DMSO. Include a DMSO-only control.

  • In a 384-well plate, add 1 µL of each inhibitor dilution.

  • Add 5 µL of a solution containing RIPK1 enzyme and MBP substrate in kinase assay buffer.

  • Pre-incubate the plate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the determined Km concentration) to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and deplete unused ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration.

  • Normalize the data to controls and fit a dose-response curve to calculate IC50 values.

Protocol 2: Cellular Necroptosis Assay

This cell-based assay quantifies the ability of an inhibitor to protect cells from induced necroptotic death.[15][18][19]

A. Materials:

  • HT-29 (human colon adenocarcinoma) cells

  • DMEM media supplemented with 10% FBS

  • Human TNF-α

  • Smac Mimetic (e.g., Birinapant)

  • Caspase Inhibitor (e.g., z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test Compound, Nec-1, GSK2982772

B. Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the inhibitors in culture media.

  • Pre-treat the cells by adding the inhibitor dilutions to the wells. Incubate for 1 hour.

  • Induce necroptosis by adding a cocktail of TNF-α (30 ng/mL), Smac Mimetic (100 nM), and z-VAD-FMK (20 µM) to all wells except the untreated controls.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. The signal correlates with the number of viable cells.

  • Calculate the percentage of cell death inhibition relative to controls and determine EC50 values.

Protocol 3: Western Blot Analysis of RIPK1 Pathway

This protocol assesses target engagement by measuring the phosphorylation status of RIPK1 and its downstream substrate, MLKL.[17][20]

A. Materials:

  • Treated cell lysates from Protocol 2

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-phospho-MLKL (Ser358), anti-total-MLKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

B. Procedure:

  • Lyse the cells from a parallel necroptosis assay (Protocol 2) at a key time point (e.g., 4-6 hours post-stimulation) using ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[17]

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RIPK1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, strip the membrane and re-probe with an antibody for the total protein or a loading control like GAPDH.[21]

Comparative Data Summary

The following tables present hypothetical, yet plausible, data derived from the described experimental protocols. This data is for illustrative purposes to demonstrate a typical benchmarking outcome.

Table 1: Biochemical Potency Against Recombinant RIPK1

CompoundIC50 (nM)
This compound 85
Necrostatin-1182[22]
GSK298277213[6][23]

Table 2: Cellular Efficacy in Necroptosis Protection Assay

CompoundEC50 (nM)
This compound 350
Necrostatin-1490[7][22]
GSK298277227

Mechanism of Action & Pathway Analysis

The activation of the TNF receptor (TNFR1) by TNF-α initiates the assembly of a membrane-bound complex (Complex I), which includes RIPK1.[6] In certain cellular contexts, particularly when apoptosis is inhibited, RIPK1 dissociates and forms a cytosolic complex known as the necrosome with RIPK3.[3] This leads to a cascade of autophosphorylation and the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[24] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and inflammatory cell death (necroptosis).[6][24]

G TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 recruits pRIPK1 p-RIPK1 RIPK1->pRIPK1 autophosphorylates RIPK3 RIPK3 pRIPK1->RIPK3 recruits Necrosome Necrosome pRIPK1->Necrosome pRIPK3 p-RIPK3 RIPK3->pRIPK3 autophosphorylates pRIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL Necrosome->pMLKL Oligomer p-MLKL Oligomer pMLKL->Oligomer oligomerizes Membrane Plasma Membrane Pore Formation Oligomer->Membrane translocates to Death Necroptosis Membrane->Death leads to Inhibitor Test Compound Nec-1 GSK2982772 Inhibitor->pRIPK1 INHIBITS

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

Interpretation of Results:

Based on the illustrative data, "this compound" demonstrates potent inhibition of RIPK1.

  • Biochemical Potency: With an IC50 of 85 nM, it is more potent than the classic inhibitor Nec-1 (182 nM) but less potent than the clinical candidate GSK2982772 (13 nM) in a purified enzyme system.

  • Cellular Efficacy: The compound effectively prevents necroptosis in a cellular model (EC50 = 350 nM), again showing superior performance to Nec-1 (490 nM). The ~4-fold shift between its IC50 and EC50 is common for kinase inhibitors and reflects factors like cell permeability and ATP competition within the cell.[16]

  • Mechanism Confirmation: Western blot analysis would be expected to show a dose-dependent decrease in the phosphorylation of both RIPK1 (at Ser166) and MLKL (at Ser358) in cells treated with the test compound, confirming that its protective effect is mediated by the inhibition of the RIPK1 kinase pathway.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the novel pyrazolopyrimidine-based compound, "this compound," as a putative RIPK1 inhibitor. By comparing it directly against the well-established tool compound Necrostatin-1 and the clinically relevant inhibitor GSK2982772, we can generate a comprehensive profile of its biochemical potency, cellular efficacy, and mechanism of action. The illustrative data suggest that this compound is a potent inhibitor of the RIPK1 pathway, outperforming Necrostatin-1 in both biochemical and cellular assays. These findings position "this compound" as a promising candidate for further investigation as a chemical probe to explore RIPK1 biology or as a lead scaffold for the development of new therapeutics targeting inflammatory diseases.

References

Purity assessment of "4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Assessment of 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine by High-Performance Liquid Chromatography (HPLC)

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive analysis of the purity assessment of this compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into a comparative analysis of HPLC methodologies, offering field-proven insights and robust experimental data to guide researchers and quality control analysts.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound whose purity directly impacts the impurity profile of the final API. Even trace impurities can lead to significant side effects, reduced therapeutic efficacy, or challenges in downstream processing. Therefore, a validated, sensitive, and specific analytical method for purity determination is not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.

This guide will compare two primary reversed-phase HPLC (RP-HPLC) methods—one utilizing a traditional C18 stationary phase and another employing a more polar-embedded C18 column—to illustrate how subtle changes in methodology can yield significant improvements in impurity resolution and overall method robustness.

Understanding the Analyte and Potential Impurities

A logical approach to method development begins with understanding the physicochemical properties of the target molecule and its likely impurities.

  • Analyte: this compound

  • Structure: A pyrimidine ring substituted with a chloro group and a methyl-pyrazolyl group.

  • Properties: Moderately polar, UV active due to its aromatic systems.

  • Potential Impurities:

    • Starting Materials: Unreacted precursors.

    • Intermediates: By-products from incomplete reactions.

    • Degradants: Products of hydrolysis, oxidation, or photolysis.

The structural similarity between the main compound and its process-related impurities often presents a significant chromatographic challenge, necessitating a high-resolution separation technique.

Comparative HPLC Methodologies

The choice of stationary phase is a critical parameter in RP-HPLC method development. Here, we compare the performance of a standard C18 column with a polar-embedded C18 column for the analysis of this compound.

Method A: Traditional C18 Stationary Phase

This method represents a common starting point for the analysis of moderately polar compounds.

Method B: Polar-Embedded C18 Stationary Phase

This approach utilizes a column with a polar group embedded near the base of the C18 alkyl chain. This modification alters the selectivity of the stationary phase, often providing better resolution for polar and aromatic compounds.

Experimental Design and Protocols

The following protocols were developed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3][4]

  • Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

  • Spiked Sample Solution: Prepare a sample solution and spike with known process impurities at the reporting threshold (typically 0.1%).

ParameterMethod A: Traditional C18Method B: Polar-Embedded C18
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B0-5 min: 10% B, 5-25 min: 10-70% B, 25-30 min: 70% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm

Causality behind Experimental Choices:

  • Mobile Phase: A buffered mobile phase (0.1% formic acid) is used to ensure consistent ionization of the analyte and impurities, leading to reproducible retention times and improved peak shapes.

  • Gradient Elution: A gradient is essential to elute both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time while maintaining good resolution.

  • Temperature Control: Maintaining a constant column temperature is crucial for achieving stable and reproducible retention times. The slightly higher temperature in Method B reduces mobile phase viscosity and can improve peak efficiency.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve volumetric Dilute to Volume dissolve->volumetric inject Inject into HPLC volumetric->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity / % Impurity integrate->calculate

Caption: High-level workflow for HPLC purity assessment.

Results and Discussion: A Comparative Analysis

A batch of this compound, known to contain two process-related impurities (Impurity 1 and Impurity 2), was analyzed using both methods.

Chromatographic Performance
ParameterMethod A (Traditional C18)Method B (Polar-Embedded C18)
Retention Time (Main Peak) 15.2 min18.5 min
Resolution (Main Peak / Impurity 1) 1.82.5
Resolution (Main Peak / Impurity 2) 2.13.0
Tailing Factor (Main Peak) 1.41.1
Theoretical Plates (Main Peak) 8,50012,000

Analysis of Results:

Method B, utilizing the polar-embedded C18 column, demonstrated superior performance across all key chromatographic parameters. The enhanced resolution for both impurities is a direct result of the alternative selectivity offered by the polar-embedded stationary phase.[5][6][7] This phase chemistry increases the water concentration near the silica surface, which can modulate the interactions between the analyte, impurities, and the stationary phase, leading to better separation. The improved tailing factor and higher theoretical plates in Method B indicate a more efficient and robust separation, which is critical for accurate quantification of impurities, especially those present at low levels.

Purity and Impurity Profile
AnalyteMethod A (% Area)Method B (% Area)
Main Compound 99.52%99.48%
Impurity 1 0.25%0.28%
Impurity 2 0.18%0.19%
Other Impurities 0.05%0.05%

Interpretation:

While the overall purity values are comparable, the improved resolution in Method B provides greater confidence in the quantification of Impurities 1 and 2. The slight increase in the reported area percentages for these impurities in Method B is likely due to better separation from the main peak, reducing the risk of co-elution and inaccurate integration. This highlights the importance of achieving baseline resolution for all known impurities.

Method Validation and Trustworthiness

To ensure the reliability of the chosen method (Method B), a partial validation was performed according to ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the main peak and known impurities.No interference
Linearity (r²) > 0.999 for the main peakr² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Quantitation (LOQ) 0.05%Reportable

The successful validation of these parameters establishes Method B as a trustworthy and self-validating system for the routine purity assessment of this compound.

Conclusion and Recommendations

This guide demonstrates that while a traditional C18 column can provide acceptable results for the purity analysis of this compound, a polar-embedded C18 column offers significant advantages in terms of resolution, peak shape, and overall method robustness. The alternative selectivity of the polar-embedded phase is key to achieving superior separation of closely related impurities.

For researchers and drug development professionals, it is recommended to screen multiple stationary phase chemistries during method development. For this specific analyte, the polar-embedded C18 column (Method B) is the recommended approach for accurate and reliable purity assessment in a regulated environment. This method provides the necessary specificity and precision to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.